GPR120 Agonist 4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H15ClF5NO3 |
|---|---|
分子量 |
459.8 g/mol |
IUPAC 名称 |
3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid |
InChI |
InChI=1S/C21H15ClF5NO3/c22-13-2-4-14(5-3-13)28-8-7-15(21(25,26)27)18(28)11-31-20-16(23)9-12(10-17(20)24)1-6-19(29)30/h2-5,7-10H,1,6,11H2,(H,29,30) |
InChI 键 |
QBQBMUDNSMUHRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=CC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F)Cl |
产品来源 |
United States |
Foundational & Exploratory
GPR120 (FFAR4): A Comprehensive Technical Guide on its Discovery, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical sensory receptor for medium and long-chain fatty acids, playing a pivotal role in a diverse range of physiological processes. Its discovery in the early 2000s opened a new avenue of research into how the body senses dietary fats and regulates metabolic and inflammatory responses. This technical guide provides an in-depth overview of the discovery of GPR120, its multifaceted functions, and the intricate signaling pathways it governs. Detailed experimental protocols for key assays are provided to facilitate further research, and quantitative data on ligand interactions are summarized for comparative analysis. Furthermore, this guide utilizes visualizations to illustrate the complex signaling networks and experimental workflows associated with GPR120, offering a valuable resource for researchers and professionals in the field of metabolic diseases, inflammation, and drug discovery.
Discovery and Initial Characterization
The journey to understanding GPR120 began with the deorphanization of a previously uncharacterized G protein-coupled receptor. In 2005, a seminal study by Hirasawa and colleagues identified GPR120 as a receptor for unsaturated long-chain fatty acids[1]. This discovery was a significant breakthrough, as it provided a molecular link between dietary fats and cellular signaling.
The initial characterization of GPR120 was carried out using a combination of molecular and cellular techniques. Researchers cloned the receptor and expressed it in heterologous cell systems, such as HEK293 cells. A key experimental approach involved the use of a GPR120-enhanced green fluorescent protein (EGFP) fusion construct, which allowed for the visualization of receptor internalization upon ligand binding. This internalization assay, coupled with the measurement of downstream signaling events, was instrumental in identifying the first ligands for GPR120.
Subsequent studies led to the cloning and characterization of GPR120 orthologs in other species, including the cynomolgus monkey, and the identification of splice variants in humans, which exhibit differential signaling properties[2]. The receptor is encoded by the FFAR4 gene, located on chromosome 10q23.33 in humans.
Physiological Functions of GPR120 (FFAR4)
GPR120 is expressed in a variety of tissues and cell types, reflecting its broad physiological roles. High levels of expression are found in the gastrointestinal tract, adipose tissue, and immune cells, particularly macrophages. Its functions can be broadly categorized into two main areas: metabolic regulation and inflammation.
Metabolic Regulation
GPR120 plays a crucial role in sensing dietary fats in the gut and orchestrating appropriate metabolic responses. Its activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells[1]. This positions GPR120 as a key regulator of glucose homeostasis.
In adipocytes, GPR120 activation promotes glucose uptake and adipogenesis. Studies have shown that GPR120 signaling enhances insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity. The metabolic phenotype of GPR120 knockout mice further underscores its importance in metabolic health. These mice, particularly when fed a high-fat diet, exhibit glucose intolerance, insulin resistance, and an obese phenotype.
Anti-inflammatory Effects
Beyond its metabolic functions, GPR120 has emerged as a significant player in the regulation of inflammation. It is highly expressed in macrophages, where its activation by omega-3 fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), exerts potent anti-inflammatory effects. This is achieved through the inhibition of pro-inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory actions of GPR120 are critical in the context of obesity-induced chronic low-grade inflammation, a key contributor to insulin resistance.
Signaling Pathways
The diverse functions of GPR120 are mediated through distinct intracellular signaling pathways. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.
Gαq/11 Signaling Pathway
The metabolic effects of GPR120 are predominantly mediated through its coupling to the Gαq/11 family of G proteins. Upon ligand binding, GPR120 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream effectors such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which are involved in processes like GLP-1 secretion and glucose uptake.
Caption: GPR120 Gαq/11 Signaling Pathway.
β-arrestin-2 Signaling Pathway
The anti-inflammatory actions of GPR120 are primarily mediated through a G protein-independent pathway involving β-arrestin-2. Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes and acts as a scaffold to inhibit the transforming growth factor-β-activated kinase 1 (TAK1) signaling pathway. This prevents the activation of downstream pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), thereby suppressing the production of inflammatory cytokines.
Caption: GPR120 β-arrestin-2 Signaling Pathway.
Quantitative Data on Ligand Interactions
The following tables summarize the potency of various endogenous and synthetic ligands for GPR120, as determined by different functional assays.
Table 1: Potency of Endogenous Fatty Acid Ligands for GPR120
| Ligand | Assay Type | Cell Line | EC50 / pEC50 | Reference |
| α-Linolenic Acid (ALA) | Calcium Mobilization | HEK293 | pEC50 = 5.16 | [3] |
| Docosahexaenoic Acid (DHA) | β-arrestin Recruitment | CHO-K1 | EC50 ≈ 10 µM | |
| Eicosapentaenoic Acid (EPA) | ERK Phosphorylation | HEK293 | EC50 ≈ 25 µM |
Table 2: Potency of Synthetic Agonists for GPR120
| Agonist | Assay Type | Cell Line | EC50 / pEC50 | Selectivity over GPR40 | Reference |
| TUG-891 | Calcium Mobilization | CHO | EC50 = 43.7 nM | 52-fold | [4] |
| TUG-891 | β-arrestin Recruitment | HEK293 | pEC50 = 7.36 | 1478-fold | [3] |
| GW9508 | Calcium Mobilization | HEK293 | pEC50 = 5.46 | 0.014-fold (GPR40 selective) | [5] |
| Compound A | Agonist Activity | Not Specified | EC50 = ~0.35 µM | Negligible activation of GPR40 | [5] |
| Metabolex 36 | Calcium Mobilization | Not Specified | pEC50 = 5.9 | >100-fold | [5] |
| TUG-1197 | Calcium Mobilization | HEK293 | pEC50 = 6.6 (human) | Not specified | [5] |
Table 3: Potency of GPR120 Antagonists
| Antagonist | Assay Type | Target | IC50 | Notes | Reference |
| AH-7614 | Not Specified | GPR120 | Not Specified | Selective GPR120 antagonist | [4] |
| Grifolic acid | Proliferation Inhibition | DU145 cells | IC50 = 5.7 µM | Also a partial agonist | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study GPR120 function.
GPR120 Cloning and Expression
Objective: To clone the full-length coding sequence of human GPR120 into an expression vector for subsequent functional studies.
Materials:
-
Human cDNA library (e.g., from colon or adipose tissue)
-
High-fidelity DNA polymerase
-
PCR primers specific for human FFAR4
-
pcDNA3.1 or similar mammalian expression vector
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
Protocol:
-
Primer Design: Design forward and reverse primers flanking the full open reading frame of human GPR120 (NM_181745). Incorporate restriction enzyme sites into the 5' ends of the primers for directional cloning.
-
PCR Amplification: Perform PCR using the human cDNA library as a template and the designed primers with a high-fidelity DNA polymerase.
-
Gel Purification: Run the PCR product on an agarose (B213101) gel and purify the band corresponding to the expected size of the GPR120 cDNA.
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested GPR120 insert into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli and select for colonies on antibiotic-containing agar (B569324) plates.
-
Plasmid Purification and Verification: Isolate plasmid DNA from several colonies and verify the presence and correct orientation of the GPR120 insert by restriction digest and Sanger sequencing.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to GPR120 agonist stimulation.
Materials:
-
HEK293T cells transiently or stably expressing GPR120
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed GPR120-expressing HEK293T cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: The next day, remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with HBSS containing probenecid (to prevent dye leakage).
-
Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
-
Agonist Addition: Use the plate reader's injector to add the GPR120 agonist at various concentrations.
-
Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) and plot the dose-response curve to determine the EC50 value of the agonist.
β-arrestin Recruitment Assay (BRET-based)
Objective: To measure the interaction between GPR120 and β-arrestin-2 upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells co-expressing GPR120 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Coelenterazine (B1669285) h (luciferase substrate)
-
96-well white, clear-bottom plates
-
Luminometer capable of simultaneous dual-emission detection
Protocol:
-
Cell Seeding: Seed the engineered HEK293 cells into a 96-well plate.
-
Agonist Stimulation: The following day, treat the cells with various concentrations of the GPR120 agonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add coelenterazine h to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 in response to GPR120 activation.
Materials:
-
Cells expressing GPR120
-
Serum-free medium
-
GPR120 agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Serum Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
Agonist Treatment: Treat the cells with the GPR120 agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the fold-change in ERK phosphorylation.
Conclusion and Future Directions
The discovery of GPR120/FFAR4 has profoundly advanced our understanding of how dietary fats influence metabolic health and inflammation. As a sensor for long-chain fatty acids, GPR120 stands at the crossroads of nutrient sensing, metabolic regulation, and immune responses. The elucidation of its dual signaling pathways, through Gαq/11 and β-arrestin-2, has provided a molecular framework for its diverse physiological roles.
The development of selective GPR120 agonists holds significant therapeutic promise for the treatment of metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions. The ability to preferentially activate either the metabolic or the anti-inflammatory arm of GPR120 signaling through biased agonism presents an exciting avenue for future drug development.
Further research is needed to fully unravel the complexities of GPR120 signaling in different tissues and disease states. A deeper understanding of the structural basis for ligand recognition and biased signaling will be crucial for the design of next-generation GPR120-targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this rapidly evolving and impactful field.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Ligands for GPR120/FFAR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endogenous ligands for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). It details their signaling mechanisms, presents quantitative data on their activity, and provides detailed protocols for key experimental assays used in their characterization.
Endogenous Ligands of GPR120/FFAR4
GPR120/FFAR4 is a receptor for medium to long-chain free fatty acids (FFAs), playing a crucial role in metabolism and inflammation. The primary endogenous ligands are long-chain fatty acids (LCFAs), including both saturated and unsaturated fatty acids.
Key Endogenous Ligands:
-
Omega-3 Polyunsaturated Fatty Acids (PUFAs): These are considered the most potent endogenous agonists for GPR120/FFAR4. Key examples include:
-
Docosahexaenoic acid (DHA)
-
Eicosapentaenoic acid (EPA)
-
Alpha-linolenic acid (ALA) [1]
-
-
Omega-6 Polyunsaturated Fatty Acids (PUFAs):
-
Saturated Fatty Acids (SFAs): Long-chain saturated fatty acids (C14-C18) can also activate GPR120/FFAR4.[1]
-
Monounsaturated Fatty Acids (MUFAs): Unsaturated fatty acids with a carbon chain length of C16-C22 are also recognized by the receptor.[1]
These fatty acids bind to GPR120/FFAR4 to initiate a cascade of intracellular signaling events that mediate the receptor's physiological effects.
Quantitative Data for Endogenous Ligands
The potency of endogenous ligands for GPR120/FFAR4 can be quantified using various in vitro assays. The half-maximal effective concentration (EC50) is a common measure of a ligand's potency in functional assays, while the inhibition constant (Ki) is determined in binding assays.
| Endogenous Ligand | Assay Type | Species | Cell Line | Potency (EC50/pEC50/Ki) | Reference |
| Linoleic acid | Calcium Mobilization | Human | HEK293 | pEC50 = 5.16 | [2] |
| α-Linolenic acid | β-arrestin Recruitment | Human | CHO-K1 | EC50 ~10 µM | [4] |
| Docosahexaenoic acid | Calcium Mobilization | Human | HEK293 | EC50 ~10-100 µM | [2] |
| Eicosapentaenoic acid | Calcium Mobilization | Human | HEK293 | EC50 ~10-100 µM | |
| 9(R)-PAHSA | Radioligand Binding ([³H]-TUG-891) | - | GPR120-expressing cells | Ki value can be determined | [5] |
Signaling Pathways of GPR120/FFAR4
Activation of GPR120/FFAR4 by its endogenous ligands initiates two primary signaling cascades: a Gq/11-mediated pathway responsible for metabolic effects, and a β-arrestin-2-mediated pathway that drives the receptor's potent anti-inflammatory actions.
Gq/11-Mediated Metabolic Signaling Pathway
This pathway is crucial for the metabolic regulation exerted by GPR120/FFAR4, including the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and the regulation of adipogenesis.[4]
Caption: Gq/11-Mediated Signaling Pathway of GPR120/FFAR4.
β-arrestin-2-Mediated Anti-Inflammatory Signaling Pathway
This pathway is central to the anti-inflammatory effects of GPR120/FFAR4. Ligand binding leads to the recruitment of β-arrestin-2, which in turn inhibits key pro-inflammatory signaling cascades.
Caption: β-arrestin-2-Mediated Anti-Inflammatory Signaling.
Experimental Protocols
The characterization of endogenous ligands for GPR120/FFAR4 relies on a variety of in vitro assays. Below are detailed protocols for key experiments.
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following GPR120/FFAR4 activation via the Gq/11 pathway.
Workflow Diagram:
Caption: Workflow for a Calcium Mobilization Assay using FLIPR.
Detailed Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing human GPR120/FFAR4 are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well.
-
Cells are cultured overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS).
-
Cells are then incubated with a Fluo-4 NW dye loading solution (Molecular Devices) for 1 hour at 37°C according to the manufacturer's instructions.[6]
-
-
Measurement:
-
The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
A baseline fluorescence reading is taken before the addition of the ligand.
-
Endogenous ligands, serially diluted in HBSS, are added to the wells.
-
Fluorescence is monitored in real-time for approximately 2-5 minutes to capture the calcium flux.[1]
-
-
Data Analysis:
-
The change in fluorescence is plotted against the ligand concentration.
-
EC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
β-arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin-2 to the activated GPR120/FFAR4, a key step in the anti-inflammatory signaling pathway.
Workflow Diagram:
Caption: Workflow for a β-arrestin Recruitment BRET Assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with plasmids encoding GPR120/FFAR4 fused to Renilla luciferase (Rluc8) and β-arrestin-2 fused to a yellow fluorescent protein variant (e.g., Venus).[7]
-
Transfected cells are seeded into white, clear-bottom 96-well plates.
-
-
Assay Procedure:
-
Cells are washed with a suitable assay buffer.
-
Endogenous ligands are added at various concentrations.
-
The luciferase substrate, Coelenterazine h, is added to each well.
-
The plate is incubated for 5-10 minutes at room temperature.[7]
-
-
Measurement:
-
Luminescence is measured simultaneously at two wavelengths using a plate reader capable of BRET measurements (e.g., emission filters for Rluc8 at ~485 nm and Venus at ~530 nm).[8]
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor (Venus) to the light emitted by the donor (Rluc8).
-
The net BRET ratio is determined by subtracting the basal BRET ratio (no ligand) from the ligand-induced BRET ratio.
-
EC50 values are calculated from dose-response curves.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the Gq/11 signaling pathway.
Workflow Diagram:
Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.
Detailed Protocol:
-
Cell Treatment:
-
GPR120/FFAR4-expressing cells are grown to confluence and then serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.[9]
-
Cells are stimulated with the endogenous ligand at various concentrations for a specific time (e.g., 5-15 minutes).
-
The reaction is stopped by placing the cells on ice and adding lysis buffer.[9]
-
-
Western Blotting:
-
Cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour.[10]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2.[10]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[10]
-
-
Data Analysis:
-
The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Band intensities are quantified using densitometry software.
-
The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.
-
Conclusion
The identification and characterization of endogenous ligands for GPR120/FFAR4 are crucial for understanding the receptor's role in health and disease. The methodologies described in this guide provide a framework for researchers to investigate the pharmacology of this important therapeutic target. The dual signaling capabilities of GPR120/FFAR4, mediating both metabolic and anti-inflammatory effects, make it an attractive target for the development of novel therapeutics for metabolic disorders and inflammatory diseases.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Role of GPR120 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic homeostasis and a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2][3] This receptor, activated by long-chain fatty acids, particularly omega-3 fatty acids, is expressed in key metabolic tissues such as adipocytes, macrophages, and intestinal enteroendocrine cells.[4][5] GPR120 activation elicits a broad spectrum of beneficial effects, including potent anti-inflammatory actions, improved insulin (B600854) sensitivity, and regulation of incretin (B1656795) hormone secretion.[3][6][7][8] This technical guide provides an in-depth overview of the core biology of GPR120, its signaling pathways, and its multifaceted role in the pathophysiology of metabolic disorders. We present a compilation of quantitative data on agonist potencies, detailed experimental protocols for studying GPR120 function, and visual representations of its signaling cascades to facilitate further research and drug development in this area.
Introduction to GPR120
GPR120 is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs) that functions as a sensor for medium and long-chain free fatty acids (FFAs).[9][10] Deorphanized in 2005, it was identified as a receptor for unsaturated long-chain FFAs, mediating a variety of physiological processes.[1] Its activation by dietary fats, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), triggers signaling cascades that influence inflammation, glucose and lipid metabolism, and energy balance.[7][8][11][12][13] Given its role in these critical metabolic pathways, GPR120 has garnered significant attention as a potential therapeutic target for addressing the growing global health challenges of obesity and type 2 diabetes.[14]
GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways: the canonical Gαq/11 pathway and the β-arrestin 2-mediated pathway. This dual signaling capacity allows GPR120 to exert diverse and cell-type-specific effects.
Gαq/11-Mediated Signaling
In response to agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9][10] This pathway is primarily associated with the metabolic effects of GPR120, such as the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK) from enteroendocrine cells, and the regulation of glucose uptake in adipocytes.[8][10]
Caption: GPR120 Gαq/11-mediated signaling pathway.
β-Arrestin 2-Mediated Anti-inflammatory Signaling
The anti-inflammatory effects of GPR120 are primarily mediated by a G protein-independent pathway involving β-arrestin 2. Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2 to the receptor. The GPR120/β-arrestin 2 complex is then internalized. This complex interacts with and sequesters TAB1 (TGF-β-activated kinase 1-binding protein 1), thereby preventing the activation of TAK1 (TGF-β-activated kinase 1). The inhibition of TAK1 leads to the downstream suppression of pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[9][10] This mechanism is central to the role of GPR120 in mitigating inflammation in macrophages and adipocytes.
Caption: GPR120 β-arrestin 2-mediated anti-inflammatory pathway.
Quantitative Data on GPR120 Activation
The following tables summarize key quantitative data regarding the potency of various GPR120 agonists and their effects on downstream signaling and in vivo metabolic parameters.
Table 1: Potency of Natural and Synthetic GPR120 Agonists
| Agonist | Agonist Type | Assay | Species | EC50 | Reference(s) |
| α-Linolenic Acid (ALA) | Natural | Calcium Mobilization | Human | ~50 µM | [15] |
| Docosahexaenoic Acid (DHA) | Natural | SRE-Luciferase | Mouse | ~1-10 µM | [11] |
| Eicosapentaenoic Acid (EPA) | Natural | SRE-Luciferase | Mouse | ~1-10 µM | [11] |
| TUG-891 | Synthetic | Calcium Mobilization | Human | 43.7 nM | [16] |
| TUG-891 | Synthetic | β-Arrestin 2 Recruitment | Human | ~35-fold more potent than NCG21 | [13] |
| Compound A (cpdA) | Synthetic | IP3 Production | Human | 60 nM | [17] |
| Compound A (cpdA) | Synthetic | β-Arrestin 2 Recruitment | Human | ~0.35 µM | [1][18] |
| GW9508 | Synthetic | SRE-Luciferase | Mouse | ~1-10 µM | [11] |
Table 2: Quantitative Effects of GPR120 Activation on Downstream Signaling Pathways
| Agonist | Cell Line | Assay | Effect | Magnitude | Reference(s) |
| DHA | Primary Macrophages (WT) | NF-κB Luciferase Assay | Inhibition of LPS-induced NF-κB activity | Significant reduction | [2] |
| cpdA | Primary Macrophages (WT) | NF-κB Luciferase Assay | Inhibition of LPS-induced NF-κB activity | Significant reduction | [2] |
| TUG-891 | STC-1 cells | GLP-1 Secretion | Increased GLP-1 secretion | Dose-dependent increase | [19] |
| ALA | STC-1 cells | GLP-1 Secretion | Increased GLP-1 secretion | Dose-dependent increase | [10] |
| DHA | 3T3-L1 adipocytes | Glucose Uptake | Increased glucose uptake | Significant increase | [3] |
| cpdA | Primary Adipocytes (WT) | Glucose Uptake | Increased glucose uptake | Significant increase | [1] |
| DHA, α-linolenic acid | RAW 264.7 cells | ERK Phosphorylation | Increased ERK phosphorylation | Abolished by GPR120 knockdown | [11] |
Table 3: In Vivo Effects of GPR120 Agonists on Metabolic Parameters in Animal Models
| Agonist | Animal Model | Diet | Dose/Duration | Effect | Magnitude | Reference(s) |
| Compound A (cpdA) | C57BL/6J Mice | High-Fat Diet | 30 mg/kg in diet for 5 weeks | Improved Glucose Tolerance | Significant improvement | [1][18] |
| Compound A (cpdA) | C57BL/6J Mice | High-Fat Diet | 30 mg/kg in diet for 5 weeks | Decreased Hyperinsulinemia | Significant reduction | [1][18] |
| Compound A (cpdA) | C57BL/6J Mice | High-Fat Diet | 30 mg/kg in diet for 5 weeks | Increased Insulin Sensitivity | Significant increase | [1][18] |
| TUG-891 | C57BL/6J Mice | Standard | 30 mg/kg oral gavage | Improved Oral Glucose Tolerance | Dose-dependent improvement | [20] |
| Compound 11b | C57BL/6J Mice (DIO) | High-Fat Diet | 20 mg/kg oral gavage | Improved Oral Glucose Tolerance | Significant improvement | [20] |
| Omega-3 Fatty Acids | C57BL/6J Mice | High-Fat Diet | Supplementation | Enhanced Systemic Insulin Sensitivity | No effect in GPR120 KO mice | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GPR120 function.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq/11 signaling.
-
Cell Lines: HEK293 or CHO cells stably expressing human or mouse GPR120 are commonly used.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
GPR120 agonists (e.g., TUG-891, cpdA, fatty acids)
-
GPR120 antagonist (optional, for specificity control)
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the GPR120 agonists in assay buffer.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add the agonist solutions to the wells and immediately begin recording fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium. Data are typically expressed as the change in fluorescence (ΔF) or as a percentage of the maximum response.
-
Caption: Workflow for a GPR120 calcium mobilization assay.
ERK Phosphorylation Assay (Western Blot)
This method quantifies the phosphorylation of ERK1/2, a downstream target of the Gαq/11 pathway.
-
Cell Lines: RAW 264.7 macrophages, 3T3-L1 adipocytes, or GPR120-expressing HEK293 cells.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture cells to ~80% confluency and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with GPR120 agonists at various concentrations and time points.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE (typically 25 µg of total protein per lane) and transfer to a PVDF or nitrocellulose membrane.[16][21]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[22]
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, which is inhibited by the GPR120-β-arrestin 2 pathway.
-
Cell Lines: RAW 264.7 or HEK293 cells co-transfected with a GPR120 expression vector and an NF-κB-luciferase reporter construct.
-
Reagents:
-
Transfection reagent
-
GPR120 expression plasmid
-
NF-κB-luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Luciferase assay reagent
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS))
-
-
Protocol:
-
Co-transfect cells with the GPR120, NF-κB-luciferase, and Renilla luciferase plasmids.
-
After 24-48 hours, pre-treat the cells with GPR120 agonists for 1 hour.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for 6 hours to activate NF-κB.[1]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity (from the NF-κB reporter) to the Renilla luciferase activity (transfection control).
-
The reduction in normalized luciferase activity in agonist-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.
-
GPR120's Role in Metabolic Health: A Logical Framework
The activation of GPR120 by long-chain fatty acids initiates a cascade of events that collectively contribute to improved metabolic health. This can be visualized as a logical relationship where GPR120 acts as a central node, integrating dietary signals to produce beneficial downstream effects.
Caption: Logical relationship of GPR120's role in metabolic health.
Conclusion
GPR120 stands as a pivotal receptor linking dietary fat intake to the regulation of inflammation and metabolism. Its dual signaling capabilities through Gαq/11 and β-arrestin 2 allow for a coordinated response that enhances insulin sensitivity, promotes the secretion of beneficial incretin hormones, and dampens chronic low-grade inflammation, a key driver of insulin resistance. The development of potent and selective GPR120 agonists holds significant promise for the treatment of metabolic diseases. This technical guide provides a foundational resource for researchers and drug development professionals aiming to further elucidate the biology of GPR120 and translate these findings into novel therapeutic strategies.
References
- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-GPR120 Antibody (A95742) | Antibodies.com [antibodies.com]
- 10. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dysfunction of lipid sensor GPR120 leads to obesity in both mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High fat feeding affects the number of GPR120 cells and enteroendocrine cells in the mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. GPR120 Polyclonal Antibody (PA5-50973) [thermofisher.com]
GPR120 Signaling in Inflammatory Responses: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of inflammatory responses. Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 signaling exerts potent anti-inflammatory effects. This receptor is highly expressed in immune cells, such as macrophages, as well as in adipose tissue, playing a pivotal role in modulating inflammatory cascades. The primary anti-inflammatory mechanism of GPR120 is mediated through a G protein-independent pathway involving β-arrestin 2. Upon ligand binding, GPR120 recruits β-arrestin 2, leading to the internalization of the receptor-β-arrestin 2 complex. This complex then interacts with TAK1-binding protein 1 (TAB1), preventing its association with TGF-β-activated kinase 1 (TAK1). The sequestration of TAB1 inhibits the activation of TAK1, a key kinase in pro-inflammatory signaling. Consequently, downstream inflammatory pathways, including the NF-κB and JNK cascades, are suppressed. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators. The anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids are largely dependent on GPR120, making it a promising therapeutic target for inflammatory and metabolic diseases.[1][2][3][4][5]
Core Signaling Pathway
The activation of GPR120 by omega-3 fatty acids initiates a signaling cascade that dampens inflammatory responses. This process is primarily mediated by β-arrestin 2 in a G protein-independent manner.
-
Ligand Binding and Receptor Activation: Omega-3 fatty acids (e.g., DHA, EPA) or synthetic agonists bind to and activate GPR120 on the cell surface of macrophages and other immune cells.[1][6]
-
β-arrestin 2 Recruitment: Activated GPR120 recruits the scaffold protein β-arrestin 2 to its intracellular domain.[2][7][8]
-
Complex Internalization: The GPR120/β-arrestin 2 complex is internalized from the cell membrane into the cytoplasm.[3][7][9]
-
Interaction with TAB1: Within the cytoplasm, the internalized GPR120/β-arrestin 2 complex interacts with TAK1-binding protein 1 (TAB1).[1][2][3]
-
Inhibition of TAK1 Activation: The association of β-arrestin 2 with TAB1 prevents TAB1 from binding to and activating TAK1 (TGF-β-activated kinase 1).[1][8][10] TAK1 is a critical upstream kinase for both Toll-like receptor (TLR) and TNF-α signaling pathways.[1][11]
-
Suppression of Downstream Inflammatory Pathways: By inhibiting TAK1 activation, GPR120 signaling effectively blocks the downstream phosphorylation of IKKβ and JNK. This leads to the suppression of the NF-κB and AP-1 transcription factor pathways, which are major drivers of inflammatory gene expression.[1][2][12]
-
Anti-inflammatory Effects: The net result is a broad anti-inflammatory response, characterized by decreased production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[13]
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. siRNA-mediated Knockdown – RAW 264.7 [protocols.io]
- 3. protocols.io [protocols.io]
- 4. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HT-29 and Caco-2 Reporter Cell Lines for Functional Studies of Nuclear Factor Kappa B Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Dawn of Precision Metabolic Modulation: A Technical Guide to the Discovery and Synthesis of Selective GPR120 Agonists
For Researchers, Scientists, and Drug Development Professionals
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes mellitus (T2DM) and obesity, as well as inflammatory conditions.[1][2][3] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is a key regulator of glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][4][5] This technical guide provides an in-depth overview of the discovery and synthesis of selective GPR120 agonists, detailing the underlying signaling pathways, experimental protocols for agonist characterization, and a summary of key chemical scaffolds with their associated potencies and selectivities.
GPR120 Signaling Pathways: A Dual Axis of Metabolic and Anti-inflammatory Control
GPR120 activation initiates a cascade of intracellular signaling events that contribute to its beneficial metabolic and anti-inflammatory effects.[1] The receptor can couple to multiple G proteins, including Gαq, Gαi, and Gαs, as well as β-arrestins, leading to a diversity of cellular responses.[4]
Upon agonist binding, the canonical Gαq pathway is activated, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for many of the metabolic effects of GPR120, including the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the stimulation of glucagon-like peptide-1 (GLP-1) release from enteroendocrine L-cells.[6][7]
In addition to G-protein dependent signaling, GPR120 can also signal through a β-arrestin-2-mediated pathway, which is primarily associated with its potent anti-inflammatory effects.[1][8] Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin-2 is recruited to the intracellular tail of GPR120. This interaction prevents the association of TAB1 with TAK1, thereby inhibiting the downstream activation of the pro-inflammatory NF-κB and JNK signaling cascades. This mechanism is central to the observed anti-inflammatory effects in macrophages and adipocytes.[8]
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GPR120/FFAR4: A Comprehensive Technical Guide to a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical signaling molecule in metabolism and inflammation.[1] Activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids, GPR120 is a key sensor of dietary fats. Its widespread expression in metabolic and immune tissues, including adipocytes, macrophages, and intestinal enteroendocrine cells, positions it as a highly attractive therapeutic target for a range of disorders, most notably type 2 diabetes, obesity, and inflammatory conditions. This technical guide provides an in-depth overview of GPR120, its signaling pathways, and the methodologies used to investigate its function, serving as a resource for researchers and drug development professionals in the field.
GPR120 is implicated in numerous physiological processes. In the gut, it mediates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) release.[2] In adipocytes, it is involved in glucose uptake and differentiation. Furthermore, GPR120 activation in macrophages exerts potent anti-inflammatory effects, offering a mechanistic link between dietary fat intake and immune regulation. The therapeutic potential of targeting GPR120 is underscored by preclinical studies demonstrating that synthetic agonists can improve glucose homeostasis and reduce inflammation.
GPR120/FFAR4 Signaling Pathways
GPR120 signals through two primary pathways: the canonical Gαq/11 pathway and the β-arrestin-2 pathway. The engagement of these pathways can be ligand-dependent, leading to the concept of biased agonism, where certain ligands preferentially activate one pathway over the other.
1. Gαq/11 Signaling Pathway:
Upon agonist binding, GPR120 couples to the Gαq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates various downstream effects, including the secretion of GLP-1 from enteroendocrine cells.
Caption: GPR120 Gαq/11 Signaling Pathway.
2. β-arrestin-2 Signaling Pathway:
The anti-inflammatory effects of GPR120 are primarily mediated through a β-arrestin-2-dependent pathway. Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the intracellular tail of GPR120. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1 (TGF-β activated kinase 1-binding protein 1), which prevents the association of TAB1 with TAK1 (TGF-β activated kinase 1). This ultimately inhibits the activation of downstream inflammatory signaling cascades, such as the NF-κB and JNK pathways.
Caption: GPR120 β-arrestin-2 Signaling.
Quantitative Data for GPR120/FFAR4 Ligands
The following tables summarize the in vitro potencies of selected natural and synthetic GPR120/FFAR4 agonists and antagonists.
Table 1: GPR120/FFAR4 Agonist Potency
| Compound | Type | Species | Assay | EC50 / pEC50 | Selectivity over GPR40 | Reference(s) |
| α-Linolenic acid (ALA) | Natural | Human | Calcium Mobilization | 5.38 ± 0.7 µM | Dual Agonist | [3] |
| Docosahexaenoic acid (DHA) | Natural | Human | LPA-induced proliferation inhibition | IC50 = 73 nM | Not specified | [2][4] |
| TUG-891 | Synthetic | Human | β-arrestin BRET | pEC50 = 7.36 | ~1000-fold | [4][5] |
| TUG-891 | Synthetic | Human | Calcium Mobilization | EC50 = 43.6 nM | >1000-fold | [6] |
| TUG-891 | Synthetic | Mouse | β-arrestin BRET | pEC50 = 7.77 | Less selective in rodents | [5] |
| TUG-891 | Synthetic | Mouse | Calcium Mobilization | EC50 = 16.9 nM | Less selective in rodents | [6] |
| Compound 11b | Synthetic | Not specified | Calcium Mobilization | EC50 = 2.55 nM | >1000-fold | [7] |
| Compound 14d | Synthetic | Not specified | Not specified | EC50 = 11.2 nM | >1000-fold | [2] |
| GW9508 | Synthetic | Human | Calcium Mobilization | pEC50 = 5.46 | Non-selective | [8] |
| Grifolic acid | Natural | Human | ERK Phosphorylation | Partial agonist | Not specified | [7] |
Table 2: GPR120/FFAR4 Antagonist Potency
| Compound | Type | Species | Assay | IC50 / pIC50 | Selectivity over GPR40 | Reference(s) |
| AH-7614 | Synthetic | Human | Calcium Mobilization | pIC50 = 7.1 | >300-fold | [6][9] |
| AH-7614 | Synthetic | Mouse | Calcium Mobilization | pIC50 = 8.1 | Highly selective | [6][9] |
| AH-7614 | Synthetic | Rat | Calcium Mobilization | pIC50 = 8.1 | Highly selective | [6][9] |
| Grifolic acid | Natural | Human | ERK Phosphorylation | Antagonist activity reported | Not specified | [7] |
Key Experimental Protocols
This section details the methodologies for key in vitro and in vivo assays used to characterize GPR120/FFAR4 function and ligand activity.
In Vitro Assays
1. Radioligand Binding Assay
This assay measures the affinity of a test compound for GPR120 by competing with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for GPR120.
-
Materials:
-
HEK293 or CHO cells stably expressing human GPR120.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, protease inhibitors).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Radioligand: [³H]-TUG-891 (~0.5-5 nM).
-
Non-specific binding control: 10 µM unlabeled TUG-891.
-
Test compound.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Membrane Preparation:
-
Culture GPR120-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with serial dilutions of the test compound.
-
Add diluted membranes (10-20 µg protein/well), radioligand, and test compound/buffer.
-
Incubate at room temperature for 60-120 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash filters with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
2. Calcium Mobilization Assay
This functional assay measures the activation of the Gαq/11 pathway by detecting changes in intracellular calcium concentration upon agonist stimulation.
-
Objective: To determine the potency (EC50) of agonists or inhibitory potency (IC50) of antagonists.
-
Materials:
-
HEK293T cells transiently or stably expressing GPR120.
-
DMEM with 10 mM HEPES and 2.5 mM probenecid.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Test compounds (agonists and antagonists).
-
Fluorescence plate reader (e.g., FlexStation).
-
-
Protocol:
-
Cell Plating:
-
Plate GPR120-expressing HEK293T cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in DMEM/HEPES/probenecid.
-
Wash cells with PBS and incubate with the loading buffer for 1 hour at room temperature in the dark.
-
-
Assay:
-
Wash the cells with assay buffer.
-
For antagonist testing, pre-incubate cells with the antagonist.
-
Place the plate in a fluorescence plate reader and measure baseline fluorescence.
-
Inject the agonist and monitor the change in fluorescence (Ex/Em = ~490/525 nm) over time.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity.
-
Plot dose-response curves to determine EC50 for agonists or IC50 for antagonists.
-
Caption: Calcium Mobilization Assay Workflow.
3. β-arrestin Recruitment Assay (BRET)
This assay quantifies the interaction between GPR120 and β-arrestin-2, providing a measure of the activation of the β-arrestin signaling pathway.
-
Objective: To measure agonist-induced recruitment of β-arrestin-2 to GPR120.
-
Materials:
-
HEK293 cells co-transfected with GPR120 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus, a YFP variant).
-
Cell culture medium.
-
Coelenterazine (B1669285) h (luciferase substrate).
-
Test compounds.
-
BRET-compatible plate reader.
-
-
Protocol:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the GPR120-Rluc8 and Venus-β-arrestin-2 constructs.
-
Plate transfected cells in a 96-well white plate.
-
-
Assay:
-
Add test compounds to the cells and incubate.
-
Add the coelenterazine h substrate.
-
-
BRET Measurement:
-
Measure the luminescence emission at two wavelengths simultaneously: one for the donor (e.g., ~485 nm) and one for the acceptor (e.g., ~530 nm).
-
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against compound concentration to determine EC50 values.
-
Caption: β-arrestin BRET Assay Workflow.
In Vivo Assay
1. Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism in vivo and is used to evaluate the efficacy of GPR120 agonists in improving glucose tolerance.
-
Objective: To assess the effect of a GPR120 agonist on glucose disposal in mice.
-
Materials:
-
C57BL/6 mice.
-
Glucose solution (e.g., 20% in sterile water).
-
Test compound (GPR120 agonist, e.g., TUG-891) formulated for oral gavage.
-
Glucometer and test strips.
-
Blood collection supplies (e.g., microvettes).
-
-
Protocol:
-
Acclimation and Fasting:
-
Acclimate mice to handling and gavage.
-
Fast mice for 5-6 hours (or overnight, depending on the specific protocol) with free access to water.
-
-
Dosing and Baseline Measurement:
-
Glucose Challenge:
-
Blood Glucose Monitoring:
-
-
Data Analysis:
-
Plot blood glucose levels over time.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance.
-
Compare the AUC between vehicle- and agonist-treated groups.
-
Caption: Oral Glucose Tolerance Test Workflow.
Conclusion
GPR120/FFAR4 stands as a compelling therapeutic target with the potential to address key pathologies in metabolic and inflammatory diseases. Its dual signaling capabilities through Gαq/11 and β-arrestin-2 offer distinct avenues for therapeutic intervention, from enhancing incretin secretion to dampening inflammation. The development of potent and selective agonists, guided by the robust in vitro and in vivo assays detailed in this guide, is a promising strategy for the discovery of novel therapeutics. As our understanding of GPR120 pharmacology and physiology deepens, so too will the opportunities to translate this knowledge into effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 4. protocols.io [protocols.io]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. vmmpc.org [vmmpc.org]
GPR120 Expression in Adipose Tissue and Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 is implicated in adipogenesis, glucose uptake, and the modulation of inflammatory responses, making it a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] This technical guide provides an in-depth overview of GPR120 expression in adipose tissue and macrophages, detailing its signaling pathways, quantitative expression data, and comprehensive experimental protocols for its study.
GPR120 Signaling Pathways
GPR120 activation initiates distinct downstream signaling cascades in adipocytes and macrophages, leading to diverse physiological outcomes.
In adipocytes , GPR120 signaling primarily proceeds through the Gαq/11 pathway.[1][2] Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[2]
In macrophages , the anti-inflammatory effects of GPR120 are mediated through a β-arrestin-2-dependent pathway.[1] Following ligand activation, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory signaling pathways such as NF-κB and JNK.[1]
Quantitative Expression of GPR120
The expression of GPR120 varies significantly between different adipose tissue depots and is dynamically regulated by nutritional status. Generally, GPR120 expression is higher in adipose tissue compared to other tissues and is further increased in obesity.
GPR120 Expression in Human Adipose Tissue
| Adipose Depot | Condition | Relative GPR120 mRNA Expression | Reference |
| Subcutaneous | Lean | Lower | [3] |
| Subcutaneous | Obese | Higher | [3] |
| Omental | Lean | Lower | [3] |
| Omental | Obese | Higher | [3] |
| Visceral | Lean | Lower | [1] |
| Visceral | Morbidly Obese | Lower | [1] |
GPR120 Expression in Murine Adipose Tissue
| Adipose Depot | Condition | Relative GPR120 mRNA Expression | Reference |
| Subcutaneous | Chow Diet | Baseline | [1] |
| Subcutaneous | High-Fat Diet | Increased | [1] |
| Epididymal | Chow Diet | Baseline | [1] |
| Epididymal | High-Fat Diet | Increased | [1] |
| Mesenteric | Chow Diet | Baseline | [1] |
| Mesenteric | High-Fat Diet | Increased | [1] |
| Perinephric | Chow Diet | Baseline | [1] |
| Perinephric | High-Fat Diet | Increased | [1] |
| Brown Adipose Tissue (BAT) | Cold Exposure | Increased | [4] |
GPR120 Expression in Macrophages
GPR120 expression is also observed in macrophages, where it plays a key role in mediating anti-inflammatory responses. While specific quantitative data comparing M1 and M2 macrophages is still emerging, studies have shown that GPR120 activation can modulate macrophage polarization.
| Macrophage Type | Condition | Relative GPR120 mRNA Expression | Reference |
| Murine Peritoneal Macrophages | Control | Baseline | [5] |
| Murine Alveolar Macrophages | - | Higher than peritoneal macrophages | [5] |
| Adipose Tissue Macrophages (ATMs) | High-Fat Diet | Increased iNOS/Arginase ratio (M1/M2 marker) reversed by GPR120 agonist | [6] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for GPR120 mRNA Expression
This protocol outlines the steps for quantifying GPR120 mRNA levels in adipose tissue.
1. RNA Extraction:
-
Homogenize ~100 mg of frozen adipose tissue in 1 mL of TRIzol reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
-
Resuspend the RNA pellet in RNase-free water.
2. RNA Quality and Quantity:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers according to the manufacturer's instructions.
4. qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for GPR120 and a reference gene (e.g., β-actin, GAPDH), and SYBR Green or TaqMan master mix.
-
Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
5. qPCR Amplification:
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
6. Data Analysis:
-
Calculate the relative expression of GPR120 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
Western Blotting for GPR120 Protein Expression
This protocol describes the detection of GPR120 protein in macrophage cell lysates.
1. Protein Extraction:
-
Lyse macrophage cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
5. Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
6. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for GPR120 overnight at 4°C. The optimal antibody dilution should be determined empirically.
7. Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for GPR120 Localization
This protocol provides a method for localizing GPR120 protein in adipose tissue sections.
1. Tissue Preparation:
-
Fix fresh adipose tissue in 10% neutral buffered formalin and embed in paraffin.
2. Sectioning:
-
Cut 4-5 µm thick sections using a microtome and mount on charged slides.
3. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
4. Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
5. Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
6. Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against GPR120 overnight at 4°C. The optimal antibody concentration should be determined.
7. Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the signal with a DAB chromogen solution.
8. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
Conclusion
GPR120 plays a multifaceted role in the physiology of adipose tissue and macrophages. Its differential expression in various adipose depots and its distinct signaling pathways in adipocytes and macrophages underscore its importance as a regulator of metabolism and inflammation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the function of GPR120 and its potential as a therapeutic target for metabolic and inflammatory diseases. Further research into the nuanced regulation of GPR120 expression and signaling will be crucial for the development of targeted therapies.
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of the roles of brown and brite fat genes: GPR120 is a modulator of brown adipose tissue function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reference gene selection and validation for mRNA expression analysis by RT-qPCR in murine M1- and M2-polarized macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
The Physiological Roles of FFAR4 Activation: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Physiological Functions and Experimental Investigation of Free Fatty Acid Receptor 4 (FFAR4)
Introduction
Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a critical sensory and regulatory hub in metabolic and inflammatory signaling. As a receptor for medium and long-chain fatty acids (LCFAs), particularly omega-3 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), FFAR4 translates dietary lipid cues into a diverse array of physiological responses.[1][2] Its expression in key metabolic and immune tissues, including adipocytes, macrophages, enteroendocrine cells, pancreatic islets, and the central nervous system, underscores its multifaceted role in maintaining homeostasis.[1][2] Dysregulation of FFAR4 signaling is implicated in the pathogenesis of obesity, type 2 diabetes mellitus (T2DM), and cardiovascular disease, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the physiological roles of FFAR4 activation, its signaling pathways, and detailed methodologies for its investigation.
Core Signaling Pathways of FFAR4 Activation
FFAR4 activation initiates a cascade of intracellular events through coupling to several G protein subtypes and through G protein-independent pathways involving β-arrestins. The primary signaling axes include Gαq/11, β-arrestin, Gαi/o, and Gαs pathways.[1][2]
Gαq/11-Mediated Signaling
Upon ligand binding, FFAR4 couples to Gαq/11, which activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK) from enteroendocrine cells.[1] In adipocytes, this pathway leads to the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and subsequent expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[1]
β-Arrestin-Mediated Anti-Inflammatory Signaling
A crucial function of FFAR4 is its potent anti-inflammatory effect, which is primarily mediated by β-arrestin 2. Upon agonist binding, FFAR4 is phosphorylated, leading to the recruitment of β-arrestin 2 to the receptor. This complex is then internalized.[4] The internalized FFAR4/β-arrestin 2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein (TAB1), preventing the association of TAB1 with TAK1.[1] This sequestration of TAB1 inhibits the downstream activation of pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][2]
References
- 1. Two decades of FFAR4 biology: From nutrient sensing to therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FFAR4: A New Player in Cardiometabolic Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FFAR4 (GPR120) Signaling Is Not Required for Anti-Inflammatory and Insulin-Sensitizing Effects of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: β-Arrestin Recruitment Assay for FFAR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor (GPCR) that functions as a sensor for long-chain unsaturated fatty acids, including beneficial omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA)[1]. FFAR4 is expressed in various metabolic and immune tissues, such as adipose tissue, pancreatic islets, and macrophages[1]. Its activation is linked to crucial physiological processes, including the regulation of glucose metabolism, enhancement of insulin (B600854) sensitivity, and potent anti-inflammatory effects[1][2].
Upon agonist binding, FFAR4 can signal through two primary pathways: the Gαq/11 protein-dependent pathway, which leads to intracellular calcium mobilization, and the β-arrestin-dependent pathway[1]. The recruitment of β-arrestin 2 to FFAR4 is particularly significant as it mediates the receptor's anti-inflammatory actions by inhibiting the TAK1-NF-κB/JNK signaling cascade[1][3].
The β-arrestin recruitment assay is a powerful cell-based method used to quantify the interaction between an activated GPCR and β-arrestin. This assay is essential for drug discovery, enabling the identification and characterization of novel FFAR4 agonists. It is particularly valuable for distinguishing compound potency and efficacy and for identifying "biased agonists"—ligands that preferentially activate the β-arrestin pathway over G protein signaling, which may offer therapeutic advantages[4].
FFAR4 β-Arrestin Signaling Pathway
The binding of an agonist to FFAR4 induces a conformational change, leading to its phosphorylation by a G protein-coupled receptor kinase (GRK). This phosphorylated C-terminus of the receptor acts as a docking site for β-arrestin 2. The resulting FFAR4/β-arrestin complex is internalized and initiates a distinct signaling cascade that is independent of G protein activation, ultimately leading to anti-inflammatory responses.
Assay Principle
This protocol is based on an Enzyme Fragment Complementation (EFC) technology, a common and robust method for monitoring protein-protein interactions like β-arrestin recruitment[5]. In this system, the reporter enzyme (e.g., a proprietary luciferase or β-galactosidase) is split into two inactive fragments. One small fragment (the tag) is genetically fused to the C-terminus of FFAR4, while the larger fragment (the enzyme acceptor) is fused to β-arrestin. When an agonist binds to FFAR4, the subsequent recruitment of β-arrestin brings the two enzyme fragments into close proximity, forcing their complementation and reconstituting a functional enzyme. The addition of a substrate results in a luminescent signal that is directly proportional to the extent of β-arrestin recruitment.
Data Presentation: Potency of Known FFAR4 Agonists
The following table summarizes the potency (EC₅₀) of various agonists obtained from β-arrestin recruitment assays, providing a benchmark for compound characterization.
| Agonist | Cell Line | Assay Type | Potency (EC₅₀) | Reference |
| Compound 4 | CHO-K1 | BRET (β-arrestin 2) | 43.7 nM (pEC₅₀ = 7.36) | [6] |
| Compound 18 | CHO-K1 | BRET (β-arrestin 2) | 63.1 nM | [6] |
| Compound 22 | CHO-K1 | β-arrestin | 69 nM | [6] |
| TUG-891 | HEK293 | β-arrestin 2 | Highly potent & selective | [3] |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. Data is compiled from published literature and serves as an example.
Protocol: FFAR4 β-Arrestin Recruitment Assay
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing a C-terminally tagged FFAR4 (e.g., FFAR4-tag) and a β-arrestin 2 fusion protein (e.g., β-arrestin 2-enzyme acceptor). Commercially available systems include Promega's NanoBiT® and Eurofins DiscoverX's PathHunter®[7][8].
-
Cell Culture Medium: F-12 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Hygromycin B) as required for the specific cell line.
-
Assay Plates: White, solid-bottom, tissue culture-treated 96- or 384-well plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
Cell dissociation reagent (e.g., Trypsin-EDTA).
-
Assay Buffer (e.g., HBSS or vendor-specific buffer).
-
Reference Agonist: TUG-891 or α-Linolenic acid (ALA).
-
Test Compounds.
-
Luminescent Detection Reagent Kit (containing substrate for the complemented enzyme).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Centrifuge.
-
Plate reader with luminescence detection capabilities.
-
Multichannel pipettes.
-
Experimental Workflow
Detailed Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Maintain the FFAR4/β-arrestin stable cell line in T-75 flasks. Ensure cells are healthy, in a logarithmic growth phase, and do not exceed 80-90% confluency. Use a consistent and low passage number for all experiments to ensure reproducibility[5].
-
Harvesting: Aspirate the culture medium, wash the cell monolayer once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralization: Add 7-8 mL of pre-warmed complete culture medium to neutralize the trypsin. Transfer the cell suspension to a 15 mL conical tube.
-
Cell Counting: Centrifuge the cells at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh medium. Determine the cell density and viability using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL for a target of 10,000 cells in 100 µL for a 96-well plate). Dispense the cells into the wells of the white assay plate.
-
Incubation: Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).
Day 2: Agonist Treatment and Signal Detection
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds and the reference agonist in assay buffer. Start from a high concentration (e.g., 100 µM) to cover the full dose-response range. Also, prepare a vehicle control (e.g., DMSO in assay buffer, final concentration ≤ 0.1%).
-
Agonist Addition: Carefully remove the culture medium from the cell plate. Add a fixed volume of the diluted compounds to the corresponding wells.
-
Incubation: Seal the plate and incubate for 90 minutes at 37°C. This allows for agonist binding, receptor activation, and β-arrestin recruitment.
-
Equilibration: After incubation, remove the plate and allow it to equilibrate to room temperature for at least 20 minutes. Prepare the detection reagent according to the manufacturer's instructions during this time.
-
Detection: Add the detection reagent to each well. The volume should be as specified by the kit manufacturer.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: Measure the luminescence intensity for each well using a compatible plate reader.
Data Analysis
-
Background Subtraction: Subtract the average signal from "blank" wells (containing only medium and detection reagent) from all other wells.
-
Normalization: Normalize the data to the assay controls.
-
The vehicle control represents the basal signal (0% activity).
-
The saturating concentration of the reference agonist represents the maximum signal (100% activity).
-
Calculate the percent activity for each test compound concentration using the formula: % Activity = [(Signal_Compound - Signal_Vehicle) / (Signal_Max - Signal_Vehicle)] * 100
-
-
Curve Fitting: Plot the normalized % Activity against the logarithm of the agonist concentration.
-
EC₅₀ and Eₘₐₓ Determination: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC₅₀ (potency: the concentration at which 50% of the maximal response is achieved) and the Eₘₐₓ (efficacy: the maximum possible response).
Key Applications
-
High-Throughput Screening (HTS): The assay's simple, homogeneous ("add-and-read") format is amenable to HTS campaigns for discovering novel FFAR4 agonists[5].
-
Structure-Activity Relationship (SAR) Studies: It provides quantitative data (EC₅₀, Eₘₐₓ) to guide medicinal chemistry efforts in optimizing lead compounds.
-
Biased Agonism Profiling: By comparing results from this assay with a G-protein-dependent assay (e.g., calcium flux), researchers can identify biased ligands that selectively engage the therapeutic β-arrestin pathway, a key goal in modern GPCR drug discovery[4][9].
-
Selectivity Profiling: The assay can be run in parallel with cell lines expressing other fatty acid receptors (e.g., FFAR1) to confirm compound selectivity[6].
References
- 1. Two decades of FFAR4 biology: From nutrient sensing to therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBiT® β-Arrestin Recruitment Starter Kit [worldwide.promega.com]
- 8. PathHunter® eXpress mCX3CR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 9. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GPR120 Knockout Mice in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids, particularly omega-3 fatty acids.[1][2][3] It is a key regulator of metabolic homeostasis and is highly expressed in various tissues, including adipose tissue, macrophages, intestine, and pancreatic islets.[1][3] GPR120 signaling is implicated in a wide range of physiological processes, including adipogenesis, glucose uptake, insulin (B600854) secretion, and the modulation of inflammatory responses.[3][4][5] Consequently, GPR120 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and insulin resistance.[1][5][6]
GPR120 knockout (KO) mice are an invaluable tool for elucidating the in vivo functions of this receptor and for screening potential therapeutic agonists. These application notes provide a comprehensive overview of the use of GPR120 KO mice in metabolic research, including their phenotypic characteristics and detailed protocols for key experiments.
Phenotypic Characteristics of GPR120 Knockout Mice
GPR120 KO mice exhibit a distinct metabolic phenotype, particularly when challenged with a high-fat diet (HFD). The key characteristics are summarized below.
Glucose Homeostasis and Insulin Sensitivity
GPR120 deficiency often leads to impaired glucose metabolism and insulin resistance.[7][8] While on a normal chow diet, GPR120 KO mice may show only mild glucose intolerance.[8] However, when fed a high-fat diet, these mice develop more pronounced glucose intolerance and insulin resistance compared to their wild-type (WT) littermates.[7][9] This is often accompanied by hyperinsulinemia, indicating a compensatory response to insulin resistance.[9] The lack of GPR120 impairs the insulin-sensitizing effects of omega-3 fatty acids.[6][9]
Adipose Tissue and Lipid Metabolism
GPR120 plays a crucial role in adipogenesis and the regulation of lipid metabolism.[4][5] GPR120-deficient mice on a high-fat diet show a notable decrease in the expression of adipogenic and lipogenic genes in adipose tissue.[4] Conversely, these genes are often found to be increased in the liver of these animals, suggesting a potential dysregulation of lipid partitioning.[4] Some studies have reported that GPR120 KO mice gain more weight on a high-fat diet compared to WT mice, although this finding can be variable.[7] GPR120 activation is also linked to the browning of white adipose tissue and the activation of brown adipose tissue (BAT), a process that is impaired in GPR120-null mice.[10]
Inflammation
A key function of GPR120 is mediating the potent anti-inflammatory effects of omega-3 fatty acids.[1][6] GPR120 KO mice exhibit a heightened inflammatory state, particularly in adipose tissue.[7][8] This is characterized by increased infiltration of pro-inflammatory M1-like macrophages and elevated expression of inflammatory genes such as TNF-α, IL-6, and MCP-1 in adipose tissue.[8][9] The anti-inflammatory response to omega-3 fatty acid supplementation is blunted in GPR120 KO mice.[6][8]
Quantitative Data Summary
The following tables summarize the typical quantitative data observed in studies comparing GPR120 KO mice with WT controls.
Table 1: Metabolic Parameters in GPR120 KO vs. WT Mice on a High-Fat Diet
| Parameter | GPR120 KO Mice | Wild-Type (WT) Mice | Reference |
| Glucose Tolerance Test (AUC) | Significantly increased | Normal | [7][8][11] |
| Insulin Tolerance Test (AUC) | Significantly increased | Normal | [7][9] |
| Fasting Blood Glucose | Higher | Normal | [12] |
| Fasting Plasma Insulin | Significantly increased | Normal | [2][9][12] |
| Hepatic Triglycerides | Increased | Normal | [9] |
Table 2: Inflammatory Markers in Adipose Tissue of GPR120 KO vs. WT Mice on a High-Fat Diet
| Marker | GPR120 KO Mice | Wild-Type (WT) Mice | Reference |
| TNF-α mRNA expression | Increased | Basal | [8] |
| IL-6 mRNA expression | Increased | Basal | [8] |
| MCP-1 mRNA expression | Increased | Basal | [8] |
| CD11c+ M1 Macrophages | Increased infiltration | Basal infiltration | [8] |
Signaling Pathways
GPR120 activation triggers two main signaling cascades that contribute to its metabolic and anti-inflammatory effects.
Gαq/11-Mediated Metabolic Pathway
Upon ligand binding, GPR120 couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, promoting glucose uptake in adipocytes.[1][4][13]
Caption: GPR120 Gαq/11-mediated metabolic signaling pathway.
β-arrestin2-Mediated Anti-inflammatory Pathway
Ligand-activated GPR120 can also recruit β-arrestin2. The GPR120/β-arrestin2 complex then interacts with TAB1, which inhibits the activation of TAK1. This, in turn, prevents the activation of downstream pro-inflammatory signaling pathways, including NF-κB and JNK, thereby exerting anti-inflammatory effects.[4]
Caption: GPR120 β-arrestin2-mediated anti-inflammatory signaling.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the metabolic phenotype of GPR120 KO mice are provided below.
Experimental Workflow
A typical experimental workflow for the metabolic phenotyping of GPR120 KO mice is outlined below.
Caption: Typical experimental workflow for metabolic phenotyping.
High-Fat Diet (HFD) Feeding
-
Objective: To induce a metabolic challenge that accentuates the phenotype of GPR120 KO mice.
-
Animals: Male GPR120 KO mice and their WT littermates (e.g., on a C57BL/6J background). Age: 8-10 weeks at the start of the diet.
-
Diet: A commercially available high-fat diet, typically with 45% or 60% of calories derived from fat.
-
Duration: 12-16 weeks is common to induce obesity and insulin resistance.[2]
-
Housing: Mice should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Monitoring: Record body weight and food intake weekly.
Glucose Tolerance Test (GTT)
-
Objective: To assess the ability of the mice to clear a glucose load from the circulation.
-
Protocol:
-
Fast the mice for 6 hours prior to the test.[14] Water should be available.
-
Record the basal blood glucose level (time 0) from a tail snip using a glucometer.
-
Administer a bolus of glucose (1.5-2 g/kg body weight) via intraperitoneal (i.p.) injection.[11]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[15]
-
Data analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC).
-
Insulin Tolerance Test (ITT)
-
Objective: To assess the whole-body insulin sensitivity.
-
Protocol:
-
Fast the mice for 4-6 hours.
-
Record the basal blood glucose level (time 0).
-
Administer human insulin (0.75 U/kg body weight) via i.p. injection.[11]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Data analysis: Plot the percentage decrease in blood glucose from baseline over time and calculate the area above the curve.
-
Hyperinsulinemic-Euglycemic Clamp
-
Objective: To provide a gold-standard measure of insulin sensitivity.[14]
-
Protocol: This is a complex surgical procedure requiring specialized equipment and expertise. It involves the continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia.[14] The glucose infusion rate (GIR) is a direct measure of whole-body glucose disposal and thus insulin sensitivity.[14]
Tissue Collection and Analysis
-
Objective: To examine molecular and cellular changes in key metabolic tissues.
-
Protocol:
-
At the end of the study, euthanize the mice following approved protocols.
-
Collect blood for measurement of plasma insulin, lipids, and cytokines.
-
Perfuse the mice with saline to remove blood from the tissues.
-
Dissect and weigh key metabolic organs: epididymal white adipose tissue (eWAT), subcutaneous white adipose tissue (sWAT), brown adipose tissue (BAT), liver, skeletal muscle, and pancreas.
-
Snap-freeze tissue samples in liquid nitrogen for subsequent RNA and protein analysis, or fix in formalin for histological examination.
-
-
Analysis:
-
Gene Expression: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of genes involved in adipogenesis (e.g., PPARγ, FABP4), lipogenesis, inflammation (e.g., TNF-α, IL-6, MCP-1), and M1/M2 macrophage markers (e.g., CD11c, Arginase-1).[4][8]
-
Protein Analysis: Use Western blotting to measure the protein levels and phosphorylation status of key signaling molecules in the insulin signaling pathway (e.g., Akt).[9]
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess adipocyte size and lipid accumulation in the liver (steatosis). Use immunohistochemistry to detect macrophage infiltration (e.g., F4/80 or CD68 staining).
-
Conclusion
GPR120 knockout mice are a critical tool for investigating the role of this receptor in metabolic health and disease. By employing the protocols and understanding the expected phenotypic outcomes described in these application notes, researchers can effectively utilize this model to advance our understanding of metabolic regulation and to identify novel therapeutic strategies for metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. physoc.org [physoc.org]
- 3. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The role of omega-3 fatty acid receptor GPR120 in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lipid sensor GPR120 promotes brown fat activation and FGF21 release from adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alteration of the Glucagon Axis in GPR120 (FFAR4) Knockout Mice: A ROLE FOR GPR120 IN GLUCAGON SECRETION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oral lipid sensor GPR120 is not indispensable for the orosensory detection of dietary lipids in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for GPR120 Agonist Administration in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of G protein-coupled receptor 120 (GPR120) agonists in diet-induced obesity (DIO) mouse models. The information compiled is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of GPR120 agonists for metabolic diseases.
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[1][2][3] It is activated by long-chain fatty acids and is expressed in various tissues involved in metabolic regulation, including adipose tissue, macrophages, and enteroendocrine cells.[1][4][5] Activation of GPR120 has been shown to mediate anti-inflammatory effects, improve insulin (B600854) sensitivity, and regulate glucose homeostasis, making it an attractive target for drug development.[2][4][6][7] Diet-induced obese (DIO) mice are a widely used preclinical model that mimics many features of human obesity and associated metabolic dysfunctions.[8][9][10] This document outlines the administration of GPR120 agonists in these models and the subsequent evaluation of their metabolic effects.
Data Presentation: Efficacy of GPR120 Agonists in DIO Mice
The following tables summarize the quantitative data from various studies on the effects of GPR120 agonist administration in DIO mouse models.
Table 1: Effects of GPR120 Agonist 'cpdA' on Metabolic Parameters in DIO Mice
| Parameter | Treatment Group | Value | Fold Change/Percent Improvement | Reference |
| Glucose Tolerance (GTT) | HFD + cpdA (30 mg/kg) | Markedly improved glucose tolerance | - | [6] |
| Insulin Tolerance (ITT) | HFD + cpdA (30 mg/kg) | Markedly improved insulin tolerance | - | [6] |
| Plasma Insulin (during GTT) | HFD + cpdA (30 mg/kg) | Decreased insulin secretion | - | [6] |
| Glucose Infusion Rate (Euglycemic Clamp) | HFD + cpdA (30 mg/kg) | Increased | Improved insulin sensitivity | [6] |
| Hepatic Glucose Production Suppression | HFD + cpdA (30 mg/kg) | Increased | Improved hepatic insulin sensitivity | [6] |
| Body Weight | HFD + cpdA (30 mg/kg) | No significant change | - | [6] |
| Glucose Tolerance (AUC) | HFD + CpdA (0.1µmol/kg) | - | 34% improvement (p<0.001) | [11] |
| Circulating Insulin | HFD + CpdA (0.1µmol/kg) | - | 38% increase (p<0.001) | [11] |
| LDL-Cholesterol | HFD + CpdA (0.1µmol/kg) | - | 50% reduction | [11] |
Table 2: Effects of GPR120 Agonist 'META060' on Metabolic Parameters in DIO Mice
| Parameter | Treatment Group | Value | Fold Change/Percent Improvement | Reference |
| Body Weight | HFD + META060 (100 mg/kg) | Significantly less weight gain | - | [12] |
| Fat Accumulation | HFD + META060 (100 mg/kg) | Reduced | - | [12] |
| Insulin Sensitivity | HFD + META060 (100 mg/kg) | Improved | - | [12] |
Table 3: Effects of GPR120 Agonist 'Compound 14d' on Glucose Tolerance in DIO Mice
| Parameter | Treatment Group | Value | Fold Change/Percent Improvement | Reference |
| Glucose AUC (0-120 min) during OGTT | HFD + Compound 14d (20 mg/kg) | Significantly lower than vehicle | Superior to TUG-891 | [13] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice through a high-fat diet (HFD).
Materials:
-
C57BL/6J mice (male, 6 weeks old)
-
High-fat diet (HFD; e.g., 60 kcal% fat)
-
Standard chow diet (control; e.g., 10 kcal% fat)
-
Animal caging with appropriate enrichment
-
Weighing scale
Procedure:
-
Acclimatize 6-week-old male C57BL/6J mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.[8]
-
Randomize mice into two groups: a control group and a DIO group.
-
Provide the control group with the standard chow diet.
-
Provide the DIO group with the HFD. Diets are typically provided ad libitum.[14]
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[9]
-
Monitor body weight and food intake weekly.[9]
-
Continue the respective diets for 12-16 weeks to establish the obese and insulin-resistant phenotype.[8] The development of obesity is typically confirmed by a significant increase in body weight compared to the control group.
Protocol 2: GPR120 Agonist Administration
This protocol outlines the administration of a GPR120 agonist to DIO mice.
Materials:
-
DIO mice (from Protocol 1)
-
GPR120 agonist (e.g., cpdA, META060)
-
Vehicle control (e.g., 0.5% HPMC, 0.1% Tween-80)
-
Oral gavage needles
-
Syringes
Procedure:
-
Following the diet-induced obesity period, randomize the DIO mice into a vehicle control group and one or more agonist treatment groups.
-
Prepare the GPR120 agonist solution in the appropriate vehicle at the desired concentration. For example, cpdA can be administered at 30 mg/kg body weight.[6]
-
Administer the GPR120 agonist or vehicle to the respective groups. Administration can be done via oral gavage daily for a specified period (e.g., 5 weeks).[6] Alternatively, the agonist can be mixed into the high-fat diet.[6]
-
Continue to monitor body weight and food intake throughout the treatment period.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess glucose metabolism and the animal's ability to clear a glucose load from the bloodstream.
Materials:
-
Treated DIO mice (from Protocol 2)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail snip method)
-
Timer
Procedure:
-
Fast the mice for 6 hours (or overnight, depending on the specific study design) with free access to water.[9]
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Immediately after the baseline blood collection, administer the glucose solution via oral gavage.[13]
-
Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for a quantitative comparison of glucose tolerance between groups.
Protocol 4: Insulin Tolerance Test (ITT)
The ITT is used to assess insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.
Materials:
-
Treated DIO mice (from Protocol 2)
-
Insulin solution (e.g., 0.75-1.5 U/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies
-
Timer
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Immediately after the baseline blood collection, administer the insulin solution via intraperitoneal (IP) injection.
-
Collect blood samples at subsequent time points, typically 15, 30, 60, and 90 minutes after the insulin injection.
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
Visualizations
GPR120 Signaling Pathways
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR 120: The Potential Target for Obesity Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. Diet-induced obesity mouse model [bio-protocol.org]
- 11. Positive interplay between FFAR4/GPR120, DPP-IV inhibition and GLP-1 in beta cell proliferation and glucose homeostasis in obese high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mmpc.org [mmpc.org]
Application Notes and Protocols for Cell-Based Reporter Assays of GPR120 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based reporter assays to measure the activity of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids and has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1] The following protocols are designed to guide researchers in setting up and performing robust assays to screen for GPR120 agonists and antagonists.
GPR120 Signaling Pathways
GPR120 activation by ligands such as omega-3 fatty acids initiates a cascade of intracellular signaling events.[1][2] The two primary signaling pathways are the Gαq/11 pathway and the β-arrestin pathway.[3][4]
-
Gαq/11 Pathway: Upon ligand binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][5] This increase in intracellular calcium can be measured as an indicator of GPR120 activation.
-
β-Arrestin Pathway: Ligand-activated GPR120 can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling.[6] The recruitment of β-arrestin to the receptor can be monitored to assess GPR120 activity.[6] This pathway is particularly noted for its role in mediating the anti-inflammatory effects of GPR120.[2][7]
Diagram of GPR120 Signaling Pathways
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pa2online.org [pa2online.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR β-Arrestin Product Solutions [discoverx.com]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GPR120 Agonists on Macrophage Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] It is highly expressed in pro-inflammatory macrophages and functions as a receptor for omega-3 fatty acids (ω-3 FAs) such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][3] Activation of GPR120 in macrophages by agonists exerts potent anti-inflammatory effects, making it an attractive therapeutic target for inflammatory diseases, including obesity-related insulin (B600854) resistance and osteoarthritis.[3][4][5]
These application notes provide a comprehensive set of protocols for researchers to investigate the anti-inflammatory properties of GPR120 agonists on macrophages. The protocols cover macrophage cell culture, induction of inflammation using lipopolysaccharide (LPS), treatment with GPR120 agonists, and subsequent analysis of inflammatory markers using quantitative PCR (qPCR), enzyme-linked immunosorbent assay (ELISA), and Western blotting.
GPR120 Signaling Pathway in Macrophages
Upon ligand binding, GPR120 initiates a signaling cascade that inhibits pro-inflammatory pathways. A key mechanism involves the recruitment of β-arrestin 2 to the receptor. The GPR120/β-arrestin 2 complex then interacts with TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing it from activating TAK1 (TGF-β-activated kinase 1).[3][6] This blockade of TAK1 activation leads to the downstream inhibition of major pro-inflammatory signaling cascades, including the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, ultimately suppressing the production of inflammatory cytokines.[7]
Caption: GPR120 signaling pathway in macrophages.
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of a GPR120 agonist in mitigating macrophage inflammation.
Caption: General experimental workflow.
Experimental Protocols
Macrophage Cell Culture and Inflammatory Stimulation
This protocol describes the culture of the murine macrophage cell line RAW 264.7 and their stimulation with LPS to induce an inflammatory response.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Sterile cell culture plates (6-well or 12-well)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into 6-well or 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
GPR120 Agonist Pre-treatment: The following day, replace the medium with fresh medium containing the GPR120 agonist at the desired concentrations. Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100-500 ng/mL to induce inflammation.[8] Incubate for the desired time points (e.g., 4, 12, or 24 hours) depending on the downstream analysis.[9][10]
Analysis of Inflammatory Cytokine Secretion by ELISA
This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α and IL-6, and the anti-inflammatory cytokine IL-10 in the cell culture supernatant.[11][12]
Materials:
-
Conditioned cell culture medium (from Protocol 1)
-
ELISA kits for mouse TNF-α, IL-6, and IL-10
-
Microplate reader
Protocol:
-
Sample Collection: After the incubation period with LPS and the GPR120 agonist, collect the cell culture supernatants.
-
Centrifugation: Centrifuge the supernatants at 2500 rpm for 5 minutes at 4°C to pellet any detached cells.[13]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Analysis of Inflammatory Gene Expression by qPCR
This protocol details the measurement of mRNA levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2) in macrophages.[14][15]
Materials:
-
Cell pellets (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., Gapdh or Actb)
-
Real-time PCR instrument
Protocol:
-
Cell Lysis and RNA Extraction: After removing the supernatant for ELISA, wash the adherent cells with PBS. Lyse the cells directly in the well and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target gene, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Analysis of NF-κB Signaling Pathway by Western Blot
This protocol is for detecting the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins like p65 and IκBα.[16][17]
Materials:
-
Cell pellets (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of GPR120 Agonist on Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (Untreated) | |||
| LPS (100 ng/mL) | |||
| GPR120 Agonist (X µM) | |||
| LPS + GPR120 Agonist (X µM) |
Table 2: Effect of GPR120 Agonist on Inflammatory Gene Expression
| Treatment Group | Tnf (Fold Change) | Il6 (Fold Change) | Nos2 (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | |||
| GPR120 Agonist (X µM) | |||
| LPS + GPR120 Agonist (X µM) |
Table 3: Effect of GPR120 Agonist on NF-κB Pathway Activation
| Treatment Group | p-p65 / Total p65 Ratio | p-IκBα / Total IκBα Ratio |
| Control (Untreated) | ||
| LPS (100 ng/mL) | ||
| GPR120 Agonist (X µM) | ||
| LPS + GPR120 Agonist (X µM) |
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an important inflammatory regulator in the development of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Inflammatory Assay [bio-protocol.org]
- 13. 2.5. Measurement of TNF-α, IL-6, and Il-10 Protein Expression in Treated Macrophages [bio-protocol.org]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurosurgery.uw.edu [neurosurgery.uw.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo GPR120 Agonist Studies in Type 2 Diabetes Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: GPR120 as a Therapeutic Target
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for type 2 diabetes (T2DM) and other metabolic disorders.[1][2][3] Activated by medium and long-chain unsaturated free fatty acids, GPR120 is expressed in various metabolically active tissues, including the intestine, adipose tissue, macrophages, and pancreatic islets.[2][4] Its activation initiates a cascade of signaling events that collectively contribute to improved glucose homeostasis, enhanced insulin (B600854) sensitivity, and the mitigation of chronic inflammation, a key pathological feature of T2DM.[1][5][6] GPR120 agonists, therefore, represent a promising class of molecules for the development of novel anti-diabetic therapeutics.[7][8]
GPR120 Agonists for In Vivo Research
A variety of natural and synthetic agonists have been utilized to probe the function of GPR120 in vivo. The choice of agonist is critical and often depends on the desired selectivity, potency, and pharmacokinetic properties.
| Agonist Name | Type | Key Characteristics & References |
| α-Linolenic Acid (ALA) | Natural | Endogenous ligand; potent insulin secretagogue.[6][9] |
| Docosahexaenoic Acid (DHA) | Natural | Omega-3 fatty acid, known anti-inflammatory properties mediated via GPR120.[9][10] |
| Eicosapentaenoic Acid (EPA) | Natural | Omega-3 fatty acid, stimulates insulin secretion.[6][9] |
| GW9508 | Synthetic | Early synthetic agonist, but lacks selectivity for GPR120 over the related GPR40 receptor.[1][9] |
| GSK137647A | Synthetic | A selective agonist used in in vivo studies to improve postprandial hyperglycemia.[11] |
| TUG-891 | Synthetic | A potent and selective GPR120 agonist, widely used as a research tool.[1][7][12] However, it has a short in vivo half-life.[12] |
| Compound A (cpdA) | Synthetic | A selective small-molecule agonist shown to have potent anti-inflammatory and insulin-sensitizing effects in vivo.[10] |
| Compound 11b | Synthetic | A novel agonist designed for improved pharmacokinetic properties, demonstrating anti-hyperglycemic effects in diet-induced obese mice.[7][13] |
| Compound 5g | Synthetic | A thiazolidinedione derivative that acts as a potent GPR120 agonist, promoting insulin secretion in vivo.[8] |
| Compound 14d | Synthetic | A phenoxybutyric acid derivative with improved metabolic stability and oral bioavailability, shown to improve glucose tolerance.[12] |
GPR120 Signaling Pathways in Metabolic Regulation
Activation of GPR120 by an agonist triggers multiple downstream signaling pathways that contribute to its beneficial metabolic effects. The two primary pathways are the Gαq/11-mediated pathway, which influences glucose uptake and hormone secretion, and the β-arrestin-2-mediated pathway, responsible for the receptor's potent anti-inflammatory effects.
Caption: GPR120 signaling pathways in metabolic regulation.
In Vivo Experimental Protocols
The following section details a standard protocol for an Oral Glucose Tolerance Test (OGTT) to evaluate the efficacy of a GPR120 agonist in a diabetic animal model.
Animal Models
The selection of an appropriate animal model is crucial for studying T2DM. Common models include:
-
Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of human T2DM.[12][13]
-
High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ) Model: This model combines HFD-induced insulin resistance with a subsequent low dose of the β-cell toxin streptozotocin (STZ).[11] This induces a state of relative insulin deficiency, characteristic of later-stage T2DM.[11]
-
Genetic Models: GPR120 knockout (KO) mice are invaluable for confirming that the observed effects of an agonist are specifically mediated through the GPR120 receptor.[10]
Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol is designed to assess the effect of a GPR120 agonist on glucose disposal following an oral glucose challenge.
Materials:
-
Diabetic mouse model (e.g., DIO C57BL/6 mice)
-
GPR120 agonist test compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.5% Tween 80)[11]
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., EDTA-coated capillaries for plasma)
-
Oral gavage needles
Procedure:
-
Acclimatization: House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum before the study.
-
Fasting: Fast the mice for 6 hours prior to the experiment, with free access to water.[11]
-
Baseline Blood Sample (t = -60 min): Obtain a baseline blood sample from the tail vein to measure initial blood glucose.
-
Compound Administration: Immediately after the baseline sample, administer the GPR120 agonist or vehicle solution via oral gavage. A typical dose for a novel compound might be 30 mg/kg.[11]
-
Pre-Glucose Blood Sample (t = 0 min): After 60 minutes of compound absorption, take a second blood sample to measure the fasting blood glucose level just before the glucose challenge.[11]
-
Glucose Challenge: Administer a 2 g/kg dose of the glucose solution via oral gavage.[11]
-
Post-Glucose Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration.[11]
-
Measurements:
-
Measure blood glucose at each time point using a glucometer.
-
If plasma insulin is to be measured, collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the vehicle and agonist-treated groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min to quantify the overall improvement in glucose tolerance. A significant reduction in AUC for the agonist group compared to the vehicle group indicates efficacy.
-
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Summary of In Vivo Efficacy Data
The following table summarizes key quantitative outcomes from in vivo studies of various GPR120 agonists.
| Agonist | Animal Model | Dose | Key Findings |
| DHA | HFD/STZ Mice | 30 mg/kg (oral) | Improved postprandial hyperglycemia and increased serum insulin levels.[11] |
| GSK137647A | HFD/STZ Mice | 30 mg/kg (oral) | Improved postprandial hyperglycemia and increased serum insulin levels.[11] |
| ALA, DHA, EPA, GW-9508 | NIH Swiss Mice | 0.1 µmol/kg | All agonists significantly reduced plasma glucose and augmented insulin release during a glucose tolerance test.[9] |
| Compound A (cpdA) | HFD-induced Obese Mice | N/A | Improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity, and reduced hepatic steatosis.[10] |
| Compound 11b | DIO Mice | N/A | Demonstrated significant anti-hyperglycemic effects and increased insulin levels post-glucose challenge.[13] |
| Compound 5g | DIO Mice | N/A | Showed anti-diabetic activity by promoting insulin secretion.[8] |
| Compound 14d | C57BL/6 Mice | 30 mg/kg (oral) | Reduced glucose AUC by 25% (p < 0.001) during an OGTT.[12] |
Conclusion and Future Directions
The in vivo application of GPR120 agonists has consistently demonstrated their potential as a therapeutic strategy for type 2 diabetes. By enhancing incretin (B1656795) secretion, improving insulin sensitivity, and exerting anti-inflammatory effects, these compounds address multiple pathophysiological defects of the disease.[6] However, challenges remain, including developing agonists with optimal selectivity over other fatty acid receptors like GPR40 and improving pharmacokinetic profiles for clinical translation.[3][12] Future research should focus on the development of biased agonists that selectively activate the desired signaling pathways (e.g., anti-inflammatory β-arrestin-2 pathway) to maximize therapeutic benefit while minimizing potential side effects.[3][6]
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of the insulin-releasing and glucose-lowering effects of GPR120 activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for GPR120 Agonist Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids.[1] It is involved in a wide array of physiological processes, including glucose homeostasis, anti-inflammatory responses, and adipocyte differentiation.[1] Emerging evidence highlights the multifaceted and often contradictory role of GPR120 in cancer. Depending on the cancer type, GPR120 activation can either promote or suppress tumor progression, making it a compelling target for therapeutic intervention.[2][3] In some cancers, such as colorectal and breast cancer, GPR120 signaling has been linked to enhanced angiogenesis, migration, and chemoresistance.[1][4] Conversely, in prostate cancer, GPR120 activation by omega-3 fatty acids has been shown to inhibit cell proliferation.[5] This context-dependent functionality underscores the critical need for robust and well-designed experimental protocols to elucidate the specific effects of GPR120 agonists in different cancer models.
These application notes provide detailed protocols for in vitro assays to characterize the effects of GPR120 agonists on cancer cell viability, migration, and invasion.
GPR120 Signaling Pathways in Cancer
GPR120 activation can trigger multiple downstream signaling cascades, the specific pathways being cell-type dependent.[6] The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.
-
Gαq/11 Pathway: Ligand binding to GPR120 can activate the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can trigger downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, which are implicated in cell survival, proliferation, and inflammation.[4][7]
-
β-Arrestin-2 Pathway: Upon activation, GPR120 can also recruit β-arrestin-2.[8] This interaction can lead to the internalization of the receptor and also initiate distinct signaling events. The GPR120/β-arrestin-2 complex can act as a scaffold for various signaling proteins, influencing pathways like the MAPK/ERK cascade, which is involved in cell growth and differentiation.[6][9] In some contexts, the β-arrestin-2 pathway mediates the anti-inflammatory effects of GPR120 by inhibiting TAK1, a key kinase in the NF-κB and JNK signaling pathways.[10]
The balance between Gαq/11 and β-arrestin-2 signaling can determine the ultimate cellular response to a GPR120 agonist.
Experimental Workflow for GPR1220 Agonist Evaluation
A systematic approach is essential for characterizing the effects of a novel GPR120 agonist in a cancer context. The following workflow outlines the key experimental stages.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for organizing and presenting quantitative data from the described experimental protocols.
Table 1: Cell Viability (IC50 Values)
| Cell Line | GPR120 Agonist | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Breast Cancer | |||
| MCF-7 | Agonist X | Value | Value |
| MDA-MB-231 | Agonist X | Value | Value |
| Colorectal Cancer | |||
| SW480 | Agonist X | Value | Value |
| HCT116 | Agonist X | Value | Value |
| Pancreatic Cancer | |||
| PANC-1 | Agonist X | Value | Value |
| MiaPaCa-2 | Agonist X | Value | Value |
Table 2: Cell Migration and Invasion (% of Control)
| Cell Line | Treatment (Agonist X Conc.) | Migrated Cells (% of Control) | Invaded Cells (% of Control) |
| Breast Cancer | |||
| MDA-MB-231 | 1 µM | Value ± SD | Value ± SD |
| 10 µM | Value ± SD | Value ± SD | |
| Colorectal Cancer | |||
| SW480 | 1 µM | Value ± SD | Value ± SD |
| 10 µM | Value ± SD | Value ± SD | |
| Pancreatic Cancer | |||
| PANC-1 | 1 µM | Value ± SD | Value ± SD |
| 10 µM | Value ± SD | Value ± SD |
Experimental Protocols
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a GPR120 agonist on cancer cells. The MTT and XTT assays are colorimetric methods based on the reduction of a tetrazolium salt by metabolically active cells.[11][12]
1. MTT Assay Protocol [11][13][14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[13][14] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
GPR120 agonist stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the GPR120 agonist in culture medium.
-
Remove the medium from the wells and add 100 µL of the agonist dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
2. XTT Assay Protocol [12]
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
GPR120 agonist stock solution
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm with a reference wavelength of 660 nm.[12]
Cell Migration and Invasion Assays
The Transwell assay is a widely used method to assess the migratory and invasive potential of cancer cells in response to a GPR120 agonist.[15][16]
1. Transwell Migration Assay Protocol [15][16]
Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cell lines of interest
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
GPR120 agonist stock solution
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[16]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[16]
-
Add the GPR120 agonist at various concentrations to both the upper and lower chambers.
-
Incubate for 12-24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
2. Transwell Invasion Assay Protocol [15][17][18]
Principle: This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) gel (e.g., Matrigel) on the Transwell membrane, which cells must degrade and invade to move through.[18]
Materials:
-
Same as for the migration assay
-
Matrigel or other ECM gel
Procedure:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold serum-free medium.
-
Coat the upper surface of the Transwell membrane with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for 30-60 minutes.[18]
-
Follow steps 1-12 of the Transwell migration assay protocol.
In Vivo Tumor Models
To validate the in vitro findings, in vivo studies using xenograft or orthotopic tumor models are essential.
1. Subcutaneous Xenograft Model
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice to form tumors. The effect of the GPR120 agonist on tumor growth can then be monitored.[3][7]
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the GPR120 agonist or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of GPR120 agonists in cancer. The dual and context-dependent nature of GPR120 signaling necessitates a thorough and systematic experimental approach. By employing the detailed methodologies for in vitro and in vivo studies, researchers can effectively characterize the therapeutic potential of novel GPR120 agonists and elucidate the underlying molecular mechanisms driving their effects in specific cancer types. This will ultimately contribute to the development of targeted and effective cancer therapies.
References
- 1. Fatty acid receptor GPR120 promotes breast cancer chemoresistance by upregulating ABC transporters expression and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR120 promotes metastasis but inhibits tumor growth in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of G-protein-coupled receptor 120 as a tumor-promoting receptor that induces angiogenesis and migration in human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. The role and mechanism of β-arrestins in cancer invasion and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting GPCRs for Treating Obesity and Inflammation [receptor.ai]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: GPR120 Agonist Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving GPR120 agonist selectivity over GPR40.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features to consider when designing GPR120-selective agonists?
A1: Achieving selectivity for GPR120 over GPR40 often involves exploiting subtle differences in their ligand-binding pockets. Key structural considerations include:
-
Carboxylic Acid Moiety: A carboxylic acid head group is crucial for the activity of ligands at GPR120, as it forms essential hydrogen bonds with residues like Arg99.[1]
-
Ortho-Biphenyl Scaffold: An ortho-biphenyl scaffold has been shown to be important for GPR120 activity and selectivity over GPR40.[2]
-
Hydrophobic Tail: The composition and conformation of the hydrophobic tail of the agonist can significantly influence selectivity. For instance, modifications to the pendant aryl rings of chroman-based agonists have been used to optimize physicochemical properties.[3]
-
Conformational Constraint: Introducing conformational constraints, such as cyclizing a phenyl propionic acid headpiece onto a benzyl (B1604629) ether linker to form a chroman ring system, can improve selectivity.[4]
Q2: What are the primary signaling pathways activated by GPR120, and how do they differ from GPR40 signaling?
A2: Both GPR120 and GPR40 are G-protein coupled receptors (GPCRs) activated by free fatty acids.[5][6] They share some signaling pathways but also exhibit key differences:
-
Gαq/11 Pathway: Both receptors couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[7]
-
β-Arrestin Pathway: A critical distinction lies in their interaction with β-arrestin. GPR120 signaling, particularly its anti-inflammatory effects, is heavily mediated by β-arrestin 2.[1][8][9] Upon agonist binding, GPR120 recruits β-arrestin 2, which can lead to receptor internalization and initiation of downstream signaling cascades independent of G-protein coupling.[1][10] While GPR40 also interacts with β-arrestins, the β-arrestin-2-dependent pathway is a hallmark of GPR120's anti-inflammatory actions.[10]
-
Downstream Effects: GPR120 activation is strongly linked to the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and has anti-inflammatory effects in macrophages.[5][6][11] GPR40 is highly expressed in pancreatic β-cells and its activation primarily leads to glucose-stimulated insulin (B600854) secretion.[3][6][12]
Q3: What are the standard in vitro assays to determine GPR120 agonist selectivity?
A3: A panel of in vitro assays is typically used to characterize the selectivity of GPR120 agonists:
-
Calcium Mobilization Assay: This is a primary functional assay to measure the activation of the Gαq/11 pathway. It detects transient increases in intracellular calcium upon agonist stimulation in cells expressing either GPR120 or GPR40.[13][14]
-
β-Arrestin Recruitment Assay: This assay, often using techniques like Bioluminescence Resonance Energy Transfer (BRET), directly measures the interaction between the receptor and β-arrestin 2 upon agonist binding. It is crucial for assessing the potential for β-arrestin-biased agonism.[5][13]
-
Inositol Monophosphate (IP1) Accumulation Assay: This assay provides a more sustained measure of Gαq/11 activation compared to the transient signal from calcium mobilization assays.[4][13]
-
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay: Activation of both GPR120 and GPR40 can lead to the phosphorylation of ERK (ERK1/2). Measuring the levels of phosphorylated ERK can serve as a downstream readout of receptor activation.[11][14]
-
Competitive Radioligand Binding Assays: These assays determine the affinity of a test compound for the receptor by measuring its ability to displace a radiolabeled ligand.[13]
Troubleshooting Guides
Issue 1: High variability in calcium mobilization assay results.
-
Possible Cause: Cell health and passage number can significantly impact GPCR expression and signaling.
-
Troubleshooting Step:
-
Ensure cells are healthy and within a consistent, low passage number range.
-
Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.
-
Use a consistent serum concentration and media formulation.
-
Verify the expression and surface localization of the receptor using techniques like flow cytometry or immunofluorescence.
-
-
Possible Cause: Inconsistent dye loading.
-
Troubleshooting Step:
-
Ensure complete removal of growth media before adding the dye-loading solution.
-
Optimize the incubation time and temperature for dye loading.
-
Wash cells gently to remove excess dye without dislodging the cells.
-
-
Possible Cause: Compound precipitation.
-
Troubleshooting Step:
-
Check the solubility of your test compounds in the assay buffer.
-
Consider using a small amount of a solubilizing agent like DMSO, ensuring the final concentration does not affect cell viability or receptor signaling.
-
Issue 2: Discrepancy between potency in calcium assay and β-arrestin recruitment assay.
-
Possible Cause: The agonist may exhibit biased signaling, preferentially activating one pathway over the other.
-
Troubleshooting Step:
-
This is a valid scientific finding and indicates biased agonism. Further characterization is needed.
-
Perform downstream functional assays relevant to each pathway. For GPR120, this could include measuring GLP-1 secretion (Gαq/11-mediated) and anti-inflammatory cytokine production in macrophages (β-arrestin-mediated).
-
Analyze the kinetics of receptor-ligand binding, as drug-target residence time can influence downstream signaling.[13]
-
Issue 3: Test compound shows activity in cell-based assays but lacks in vivo efficacy.
-
Possible Cause: Poor pharmacokinetic properties of the compound (e.g., high plasma clearance, short half-life).
-
Troubleshooting Step:
-
Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the phenylpropanoic acid moiety in some agonists can be susceptible to β-oxidation in vivo.[2]
-
Consider structural modifications to improve metabolic stability, such as the replacement of hydrogens with deuterium.[5][15]
-
-
Possible Cause: Low selectivity in vivo, leading to off-target effects.
-
Troubleshooting Step:
Quantitative Data Summary
Table 1: Potency and Selectivity of Selected GPR120 Agonists
| Compound | GPR120 pEC50 (Assay) | GPR40 pEC50 (Assay) | Selectivity (Fold) | Reference |
| Compound 4 | 7.36 (β-arrestin) | 4.19 (β-arrestin) | 1478 | [5] |
| 7.02 (Calcium) | ||||
| TUG-891 | - | - | >1000 over hGPR40 | [8] |
| CpdA | 7.62 (Calcium) | Negligible activity | Highly selective | [7] |
| NCG21 | - | - | High selectivity | [1] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Data is compiled from various sources and assay conditions may differ.
Experimental Protocols
1. Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
-
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing either human GPR120 or GPR40 into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds and immediately begin recording the fluorescence intensity over time (typically for 180 seconds).
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
-
2. β-Arrestin 2 Recruitment BRET Assay
-
Objective: To quantify the interaction between GPR120 and β-arrestin 2 upon agonist stimulation.
-
Methodology:
-
Cell Culture: Co-transfect HEK293 cells with constructs for GPR120 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP).
-
Assay Preparation: Harvest the cells and resuspend them in an assay buffer. Add the coelenterazine (B1669285) h substrate for Rluc.
-
Compound Addition: Add serial dilutions of the test compounds to the cell suspension in a white, opaque 96-well plate.
-
Signal Detection: Measure the luminescence at the emission wavelengths for both Rluc and YFP using a plate reader capable of BRET measurements.
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin 2 to the receptor. Plot the BRET ratio against the compound concentration to determine the EC50 value.
-
Visualizations
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 11. Structure-activity relationships of GPR120 agonists based on a docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylpropanoic Acid GPR120 Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylpropanoic acid GPR120 agonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent or No Agonist Activity Observed
Q1: My phenylpropanoic acid-based agonist is not showing activity in my GPR120 assay. What are the possible reasons?
A1: Several factors could contribute to a lack of agonist activity. Consider the following:
-
Assay System and GPR120 Isoform: Human and rodent GPR120 have two isoforms (long and short), which may exhibit different signaling properties. Ensure your assay system (e.g., cell line) expresses the correct GPR120 isoform you intend to study. The amino acid sequences of mouse and human GPR120 have an 82% match, and murine GPR120 responds more strongly to low agonist doses.[1]
-
Agonist Degradation: Phenylpropanoic acid derivatives can be susceptible to β-oxidation, which can lead to poor metabolic stability.[2] Ensure proper storage and handling of the compound. Consider performing a stability test in your assay medium.
-
Gα-protein Coupling: GPR120 can couple to different Gα proteins, primarily Gαq/11, leading to downstream signaling.[3][4] Verify that your cell line endogenously expresses or is engineered to express the necessary Gα proteins for your intended signaling readout (e.g., calcium mobilization).
-
Readout Specificity: GPR120 activation triggers multiple downstream pathways, including intracellular calcium increase, ERK phosphorylation, and β-arrestin-2 recruitment.[4][5] If you are only measuring one readout (e.g., calcium flux), you might miss activity that is biased towards another pathway.
Issue 2: Suspected Off-Target Effects
Q2: I am observing effects in my experiment that I suspect are not mediated by GPR120. What are the likely off-target candidates for phenylpropanoic acid GPR120 agonists?
A2: The most common off-target concerns for this class of compounds are:
-
GPR40 (FFAR1): Many early GPR120 agonists were derived from GPR40 agonists due to structural similarities between the receptors.[6][7] Cross-reactivity with GPR40 is a primary concern. It is crucial to use agonists with high selectivity for GPR120 over GPR40 or to use a GPR40 antagonist as a control.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): GPR120 and PPARγ share similar ligand-binding pockets, and some fatty acid ligands can activate both.[4] GPR120 signaling can also increase PPARγ activity.[4][5] Consider using a PPARγ antagonist in your experiments to dissect the signaling pathways.
-
Other Free Fatty Acid Receptors: Depending on the specific compound, there could be interactions with other fatty acid receptors like GPR41, GPR43, and GPR84.[3]
Q3: How can I experimentally confirm if the observed effects of my agonist are on-target (GPR120-mediated) or off-target?
A3: A combination of the following experimental controls is recommended:
-
Use of GPR120 Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to test your agonist in a GPR120 knockout (KO) or knockdown (KD) cell line or animal model. The GPR120-mediated effect should be absent in these models.
-
Use of a GPR120 Antagonist: Co-treatment with a selective GPR120 antagonist should block the effects of your agonist.
-
Testing in Parental Cell Lines: Compare the response in your GPR120-expressing cell line to the parental cell line that does not express the receptor.
-
Orthogonal Agonists: Use a structurally different GPR120 agonist to see if it recapitulates the same biological effect.
Issue 3: Reconciling Different Downstream Signaling Pathways
Q4: My agonist activates the Gαq/11 pathway (calcium mobilization) but not the β-arrestin-2 pathway, or vice-versa. Is this expected?
A4: Yes, this is known as biased agonism. GPR120 signals through two main pathways:
-
Gαq/11-mediated pathway: This pathway leads to an increase in intracellular calcium and is primarily associated with metabolic effects like glucose uptake.[3][4]
-
β-arrestin-2-mediated pathway: This pathway is crucial for the anti-inflammatory effects of GPR120.[3][4]
Different agonists can preferentially activate one pathway over the other. It is important to characterize your agonist's activity in both pathways to understand its full pharmacological profile.
Quantitative Data Summary
Table 1: Selectivity of Phenylpropanoic Acid GPR120 Agonists
| Compound | GPR120 EC50 (human) | GPR40 EC50 (human) | Selectivity (GPR40/GPR120) | Reference |
| TUG-891 | ~36 nM (β-arrestin) | >30 µM (β-arrestin) | >1000-fold | [8] |
| Compound A | ~0.35 µM (β-arrestin) | >10 µM (Ca2+ mobilization) | >30-fold | [9] |
| Phenylpropanoic Acid Series Exemplar | Not specified | Not specified | 40 to 130-fold | [8] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR120 activation, which is indicative of Gαq/11 pathway engagement.
Methodology:
-
Cell Culture: Plate cells expressing GPR120 (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Agonist Addition: Prepare serial dilutions of the phenylpropanoic acid GPR120 agonist.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the agonist to the wells and immediately begin measuring the change in fluorescence over time. The peak fluorescence intensity corresponds to the calcium response.
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to determine the EC50 value.
Protocol 2: β-Arrestin-2 Recruitment Assay
This assay measures the interaction of β-arrestin-2 with the activated GPR120, a key step in the anti-inflammatory signaling pathway.
Methodology:
-
Assay Principle: This assay often utilizes a technology like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), where GPR120 is tagged with an enzyme fragment and β-arrestin-2 is tagged with the complementary fragment. Agonist-induced recruitment brings the fragments together, generating a measurable signal (e.g., luminescence).
-
Cell Culture: Use a cell line stably expressing the tagged GPR120 and β-arrestin-2 constructs. Plate the cells in a 96-well white, solid-bottom plate and culture overnight.
-
Agonist Stimulation: Add serial dilutions of the phenylpropanoic acid GPR120 agonist to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to calculate the EC50 value.
Visualizations
Caption: GPR120 dual signaling pathways.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPR120 Agonist Potency & Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating species-specific differences in GPR120 agonist potency between humans and mice.
Frequently Asked Questions (FAQs)
Q1: Are there structural differences between human and mouse GPR120 that could affect agonist potency?
Yes, there are notable differences between human and mouse GPR120 that can influence agonist binding and signaling. The amino acid sequences of human and mouse GPR120 share approximately 82% identity.[1] A key distinction is the existence of two splice variants in humans, a short form (GPR120S) and a long form (GPR120L), while rodents express only a single isoform that is homologous to the human short variant.[1][2] The long human isoform contains an additional 16-amino acid insertion in the third intracellular loop, which can impact G-protein coupling and interaction with β-arrestin.[1][3]
Q2: How does GPR120 agonist potency generally compare between human and mouse orthologs?
The comparative potency of GPR120 agonists between human and mouse receptors can be complex and sometimes agonist-dependent. Some studies suggest that murine GPR120 exhibits a more robust response to low concentrations of agonists.[1] However, other research has reported no significant differences in the half-maximal effective concentration (EC50) for certain agonists when comparing human and mouse GPR120.[1] These apparent discrepancies may arise from the use of different agonists, experimental systems (e.g., cell lines, primary cells), or the specific signaling pathway being assayed.
Q3: What are the primary signaling pathways activated by GPR120, and do they differ between humans and mice?
GPR120 activation initiates two main signaling cascades in both human and mouse cells:
-
Gαq/11-Mediated Pathway: Upon agonist binding, GPR120 couples to Gαq/11, activating phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, such as glucose uptake.[2][4][5]
-
β-Arrestin-2-Mediated Pathway: GPR120 activation also promotes the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex can internalize and interact with other proteins, such as TAB1, to inhibit pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[4][5] This pathway is central to the anti-inflammatory effects of GPR120 activation.
While the fundamental pathways are conserved, the potential for biased agonism, where a ligand preferentially activates one pathway over the other, may differ between human and mouse GPR120, particularly given the existence of the two human isoforms.
Below is a diagram illustrating the GPR120 signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent EC50 values for a GPR120 agonist between human and mouse cell lines.
-
Possible Cause 1: Different GPR120 Isoforms. Human cell lines may express either the long or short isoform of GPR120, or both, while mouse cell lines express a single isoform. These isoforms can exhibit different signaling properties.
-
Troubleshooting Step: If using a human cell line, determine which GPR120 isoform(s) are expressed. Consider testing your agonist in cell lines engineered to express a single human isoform (either long or short) to compare directly with the mouse receptor.
-
-
Possible Cause 2: Cell Line-Specific Differences. The cellular context, including the expression levels of signaling partners like G-proteins and β-arrestins, can vary between cell lines (e.g., HEK293, CHO, 3T3-L1) and influence the observed potency.
-
Troubleshooting Step: Use the same parental cell line to transiently or stably express the human and mouse GPR120 receptors. This will minimize variations in the cellular background.
-
-
Possible Cause 3: Assay-Dependent Variability. The choice of assay (e.g., calcium mobilization vs. β-arrestin recruitment) can yield different potency values, especially for biased agonists.
-
Troubleshooting Step: Profile your agonist using multiple functional assays that capture different aspects of GPR120 signaling.
-
Issue 2: Low or no detectable signal in a calcium mobilization assay after agonist application.
-
Possible Cause 1: Low Receptor Expression. The cell line may not express sufficient levels of functional GPR120 at the cell surface.
-
Troubleshooting Step: Verify receptor expression using techniques like qPCR, western blotting, or flow cytometry with a tagged receptor.
-
-
Possible Cause 2: G-protein Coupling Inefficiency. Some cell lines may lack the appropriate Gα protein (Gαq/11) for efficient coupling to GPR120.
-
Troubleshooting Step: Consider co-transfecting a promiscuous Gα subunit, such as Gα16, which can couple to a wide range of GPCRs and elicit a calcium response.
-
-
Possible Cause 3: Agonist is Biased Away from Gαq/11 Signaling. The agonist may preferentially activate the β-arrestin pathway, leading to a weak or absent calcium signal.
-
Troubleshooting Step: Test the agonist in a β-arrestin recruitment assay to determine if it is a biased ligand.
-
Quantitative Data Summary
The following tables summarize the potency of common GPR120 agonists for human and mouse receptors based on published data.
Table 1: Potency of Synthetic GPR120 Agonists
| Agonist | Receptor | Assay Type | EC50 (µM) |
| Compound A | Human GPR120 | β-arrestin-2 Recruitment | ~0.35 |
| Mouse GPR120 | β-arrestin-2 Recruitment | ~0.35 | |
| TUG-891 | Human GPR120 | Calcium Mobilization | 0.0437 |
| Mouse GPR120 | Calcium Mobilization | Data varies |
Note: The potency of TUG-891 for mouse GPR120 is reported to be more limited in some studies.[2]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general workflow for measuring intracellular calcium mobilization following GPR120 activation.
-
Cell Preparation:
-
Seed cells expressing either human or mouse GPR120 in a 96-well or 384-well black, clear-bottom plate.
-
Culture cells until they reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Agonist Preparation:
-
Prepare a series of dilutions of the test agonist at 2x the final desired concentration in an appropriate assay buffer.
-
-
Signal Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the agonist dilutions to the wells and immediately begin kinetic fluorescence readings.
-
Continue to record the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Below is a workflow diagram for the Calcium Mobilization Assay.
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a general procedure for measuring the recruitment of β-arrestin-2 to GPR120 upon agonist stimulation, often using a technology like DiscoverX's PathHunter®.[6]
-
Cell Preparation:
-
Use a cell line engineered to co-express GPR120 fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[6]
-
Plate the cells in a white, solid-bottom 96-well or 384-well assay plate and incubate overnight.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the test agonist.
-
Add the agonist dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents, which contain the substrate for the complemented enzyme, to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Below is a workflow diagram for the β-Arrestin Recruitment Assay.
References
- 1. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GPR120 Agonist In Vivo Dosage Optimization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GPR120 agonists in in vivo studies. It is designed to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my GPR120 agonist in an in vivo study?
A1: Selecting an appropriate starting dose is critical for experimental success. A multi-step approach is recommended:
-
Literature Review: Begin by searching for published studies that have used the same or a structurally similar GPR120 agonist. Pay close attention to the animal model, disease state, route of administration, and observed effects.
-
In Vitro Data: Use the half-maximal effective concentration (EC50) from in vitro assays (e.g., calcium mobilization or β-arrestin recruitment assays) as a preliminary guide.[1] While not directly translatable to an in vivo dose, it provides a measure of your agonist's potency.
-
Pilot Dose-Response Study: Conduct a pilot study with a small number of animals using a wide range of doses (e.g., 3, 10, 30, and 100 mg/kg) to determine the dose that yields a significant biological response without toxicity.[2] Monitor for both efficacy (e.g., changes in blood glucose) and any adverse effects.[2][3]
Q2: What is the most appropriate route of administration: oral gavage (p.o.) or intraperitoneal (i.p.) injection?
A2: The choice depends on the agonist's physicochemical properties and your experimental goals.
-
Oral Gavage (p.o.): This route is often preferred for agonists designed for oral bioavailability and mimics a more clinically relevant administration route.[4] It is essential for compounds like Compound A and Metabolex-36.[1][4][5] However, it requires proper technique to avoid injury to the animal.[6]
-
Intraperitoneal (i.p.) Injection: I.p. administration typically leads to higher and more rapid bioavailability as it bypasses first-pass metabolism in the liver.[6] However, some agonists may cause local irritation or have different pharmacokinetic profiles when administered this way.[6]
-
Intracerebroventricular (i.c.v.) Injection: For studying the central effects of GPR120 activation, direct administration into the brain's ventricles is necessary, as many agonists do not efficiently cross the blood-brain barrier.[7][8]
Always consult previous literature for your specific compound. If this information is unavailable, the compound's solubility and stability should be considered.[6]
Q3: My GPR120 agonist shows high potency in vitro but has no effect in vivo. What are the possible reasons?
A3: This is a common challenge. Several factors could be responsible:
-
Poor Pharmacokinetics (PK): The agonist may have poor absorption, rapid metabolism, or rapid clearance. For example, the widely used agonist TUG-891 is known for its poor metabolic stability in vivo due to β-oxidation.[1][2][9]
-
Low Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.
-
Incorrect Dosage: The administered dose may be too low to elicit a response. A dose-response study is crucial to address this.[3][5]
-
Receptor Desensitization: Prolonged or high-dose exposure to an agonist can lead to receptor internalization and desensitization, reducing the response over time.[10]
-
Species-Specific Differences: Agonist potency can vary between species (e.g., human vs. mouse GPR120).[1] TUG-891, for instance, has limited selectivity for mouse GPR120 over mouse GPR40, which can complicate the interpretation of in vivo results in mice.[10][11]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| No observable effect on blood glucose or inflammation. | 1. Suboptimal Dose: The dose is too low to engage the target. 2. Poor PK/Bioavailability: The compound is not reaching the target tissue at a sufficient concentration. 3. Compound Instability: The agonist may be degrading in the vehicle or in vivo. TUG-891 is known to be susceptible to β-oxidation.[1][2] | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 10, 30, 100 mg/kg) to find the optimal concentration.[2][3] 2. Perform Pharmacokinetic Analysis: Measure plasma and tissue concentrations of the agonist over time. 3. Verify Compound Integrity: Check the stability of your agonist in the chosen vehicle and consider using freshly prepared solutions for each experiment. |
| High variability in animal responses. | 1. Inconsistent Administration: Variability in oral gavage or injection technique. 2. Animal Health Status: Underlying health issues in some animals can affect their response. 3. Diet: The composition of the diet (e.g., high-fat diet) can influence GPR120 expression and signaling.[1] | 1. Standardize Administration Technique: Ensure all personnel are properly trained, especially for oral gavage.[6] 2. Health Monitoring: Acclimatize animals properly and monitor their health throughout the study. 3. Control Dietary Variables: Use a consistent and defined diet for all experimental groups. |
| Acute vs. Chronic Dosing Effects Differ. | 1. Receptor Desensitization: Chronic stimulation can lead to receptor downregulation or desensitization.[10] 2. Counter-Regulatory Mechanisms: The body may initiate compensatory mechanisms that oppose the agonist's effects over time.[7] | 1. Assess Target Engagement: Measure downstream signaling markers after acute and chronic treatment to assess receptor activity. 2. Spaced Dosing Schedule: Consider intermittent rather than continuous daily dosing to allow for receptor resensitization.[10] |
| Suspected Off-Target Effects. | 1. Lack of Selectivity: The agonist may be acting on other receptors, such as GPR40. TUG-891 has limited selectivity over mouse GPR40.[10][11] 2. Compound-Specific Toxicity: The observed effect may be unrelated to GPR120 activation. | 1. Use GPR120 Knockout (KO) Mice: The definitive way to confirm GPR120-mediated effects is to show that the agonist has no effect in GPR120 KO mice.[5][12] 2. Test against Related Receptors: Perform in vitro assays to confirm selectivity against other relevant receptors like GPR40.[1] |
Data & Protocols
Table 1: Example In Vivo Doses of Common GPR120 Agonists in Mice
| Agonist | Animal Model | Dose Range | Route of Administration | Key Finding | Reference |
| TUG-891 | C57BL/6 Mice | 20 mg/kg | Oral Gavage | Significantly lowered blood glucose levels. | [3] |
| TUG-891 | GPR120 KO & WT Mice | 35 mg/kg | i.p. Injection | Reduced fat mass and increased fat oxidation in WT but not KO mice. | [12] |
| Metabolex-36 | Lean Male Mice | 30 mg/kg | Oral Gavage | Significantly improved oral glucose tolerance. | [1][5] |
| AZ13581837 | Lean Male Mice | 18 mg/kg | Oral Gavage | Improved glucose tolerance and increased GLP-1 levels. | [5] |
| Compound A (cpdA) | High-Fat Diet Mice | 30 mg/kg | Oral Gavage | Exerted anti-inflammatory and insulin-sensitizing effects. | [1] |
| Compound A (cpdA) | C57BL/6 Mice | 50 mg/kg | Oral Gavage | Was not effective in alleviating inflammation in autoimmune models. | [4] |
| Compound 14d | C57BL/6 Mice | 3 - 100 mg/kg | Oral Gavage | Improved glucose tolerance in a dose-dependent manner. | [2] |
Protocol: Oral Glucose Tolerance Test (OGTT) for GPR120 Agonist Evaluation
This protocol is adapted from studies evaluating the in vivo efficacy of novel GPR120 agonists.[2][3]
1. Animal Preparation:
- Use age- and weight-matched mice (e.g., C57BL/6).
- Fast the mice overnight (typically 12-16 hours) with free access to water.
2. Agonist Administration:
- Prepare the GPR120 agonist in a suitable vehicle (e.g., 10% DMSO in PBS).
- Administer the agonist or vehicle control via oral gavage at the desired dose (e.g., 30 mg/kg).
- Wait for a specified pre-treatment period (typically 30 minutes) to allow for drug absorption.[2]
3. Glucose Challenge:
- Take a baseline blood sample (t=0 min) from the tail vein to measure fasting glucose.
- Administer a glucose solution (e.g., 3 g/kg body weight) via oral gavage.[2]
4. Blood Glucose Monitoring:
- Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
- Measure blood glucose levels using a standard glucometer.
5. Data Analysis:
- Plot blood glucose concentration against time for both vehicle and agonist-treated groups.
- Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance. A lower AUC in the agonist group indicates improved glucose handling.
Visualizations
GPR120 Signaling Pathways
Experimental Workflow for Dose Optimization
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUG-891 - Wikipedia [en.wikipedia.org]
- 10. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GPR120 cell-based assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in GPR120 cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR120?
A1: GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G protein-coupled receptor that is activated by long-chain fatty acids.[1] Upon activation, it primarily signals through two distinct pathways:
-
Gαq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), and both DAG and Ca2+ activate protein kinase C (PKC). This cascade can lead to the phosphorylation of downstream targets like Extracellular signal-Regulated Kinase (ERK).[2]
-
β-Arrestin Pathway: GPR120 can also signal independently of G proteins by recruiting β-arrestin 2. This interaction is crucial for the anti-inflammatory effects of GPR120, as the GPR120/β-arrestin 2 complex can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.[2]
Q2: Which cell lines are suitable for GPR120 assays?
A2: The choice of cell line is critical for a successful GPR120 assay. Here are some commonly used options:
-
Recombinant Cell Lines: HEK293 or CHO cells stably or transiently expressing human GPR120 are frequently used.[3] These offer the advantage of high and consistent receptor expression, leading to robust signals.
-
Endogenously Expressing Cell Lines: For more physiologically relevant studies, cell lines that endogenously express GPR120 can be used. Examples include the 3T3-L1 adipocyte cell line (expression increases upon differentiation), and various enteroendocrine and macrophage cell lines.[4] However, the expression levels in these cells may be lower and more variable.
Q3: What are the common functional assays for GPR120?
A3: The most common cell-based functional assays for GPR120 include:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration upon GPR120 activation via the Gαq/11 pathway. They are often performed using calcium-sensitive fluorescent dyes like Fluo-4 AM.[1][5]
-
β-Arrestin Recruitment Assays: These assays detect the interaction between GPR120 and β-arrestin 2 upon agonist stimulation. Technologies like Bioluminescence Resonance Energy Transfer (BRET) are commonly employed for this purpose.[6][7]
-
ERK Phosphorylation Assays: Activation of GPR120 can lead to the phosphorylation of ERK. This can be measured by various immunoassays, with Western blotting being a common method.[8][9]
GPR120 Signaling Pathways
Caption: GPR120 activates both Gαq/11 and β-arrestin 2 signaling pathways.
Troubleshooting Guides
Calcium Mobilization Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence of test compounds. | Test compounds for autofluorescence at the assay wavelengths. |
| Cell stress or damage leading to leaky membranes. | Handle cells gently during plating and dye loading. Optimize cell density to avoid over-confluency. | |
| Contaminated assay buffer or reagents. | Use fresh, sterile buffers and reagents. | |
| Low Signal-to-Noise Ratio | Low receptor expression. | Use a cell line with higher GPR120 expression or optimize transfection efficiency. |
| Inefficient G protein coupling. | Co-transfect with a promiscuous G protein like Gα16 to enhance coupling to the calcium pathway.[10] | |
| Suboptimal dye loading. | Optimize dye concentration and incubation time. Ensure cells are not washed after dye loading if using a no-wash kit.[11] | |
| Inconsistent Results | Variation in cell number or health. | Use cells within a consistent and low passage number range. Ensure even cell seeding. |
| Temperature fluctuations. | Maintain consistent temperature throughout the assay, especially during incubation and reading. | |
| Ligand instability or precipitation. | Prepare fresh ligand solutions. Check for solubility issues, especially with fatty acids. |
β-Arrestin Recruitment Assay
| Issue | Potential Cause | Recommended Solution |
| High Background BRET Signal | Overexpression of receptor and/or β-arrestin. | Optimize the ratio of donor and acceptor plasmids during transfection to minimize random collisions. |
| Non-specific interactions. | Include a negative control with an unrelated receptor to assess specificity. | |
| Low BRET Signal | Inefficient receptor-arrestin interaction. | Co-express G protein-coupled receptor kinases (GRKs) to enhance receptor phosphorylation, which is often required for β-arrestin recruitment. |
| Suboptimal substrate concentration or incubation time. | Titrate the luciferase substrate and optimize the reading time after substrate addition. | |
| Variable Results Between Wells/Plates | Inconsistent transfection efficiency. | Use a stable cell line or optimize transfection protocol for consistency. |
| Edge effects on the plate. | Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions to minimize evaporation. |
ERK Phosphorylation Assay (Western Blot)
| Issue | Potential Cause | Recommended Solution |
| High Basal p-ERK Levels | Presence of growth factors in serum. | Serum-starve cells for 4-12 hours before agonist stimulation to reduce basal signaling.[8] |
| Endogenous receptor activation by components in the media. | Consider using apyrase to degrade ATP which can activate purinergic receptors and increase basal ERK phosphorylation.[9] | |
| Weak or No p-ERK Signal | Stimulation time is not optimal. | Perform a time-course experiment (e.g., 2, 5, 10, 30, 60 minutes) to determine the peak of ERK phosphorylation.[9] |
| Protein degradation or dephosphorylation during sample preparation. | Use protease and phosphatase inhibitors in the lysis buffer and keep samples on ice.[12] | |
| Inconsistent Loading on Gel | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading amounts. |
| Pipetting errors. | Calibrate pipettes and use care when loading samples. |
Quantitative Data
Table 1: EC50 Values of Common GPR120 Agonists in Different Assays
| Agonist | Agonist Type | Assay Type | Cell Line | Reported EC50/IC50 for GPR120 |
| TUG-891 | Synthetic | Calcium Flux | hGPR120-transfected CHO | ~43.7 nM[1] |
| GW9508 | Synthetic | Calcium Mobilization | HEK-293 expressing GPR120 | ~2.2 - 3.4 µM[1] |
| DHA (Docosahexaenoic Acid) | Endogenous (Omega-3 FA) | SRE-luciferase Reporter | Not Specified | 1 - 10 µM[1] |
| 9(R)-PAHSA | Endogenous Lipid | Not Specified | Not Specified | ~19 µM (IC50)[1] |
| AZ13581837 | Synthetic | Calcium Mobilization | CHO-hGPR120 | 120 nM[13] |
| AZ13581837 | Synthetic | β-Arrestin Recruitment | U2OS-hGPR120 | 5.2 nM[13] |
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human GPR120 in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density of approximately 50,000 cells per well and incubate overnight.[1]
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[1]
-
-
Ligand Preparation:
-
Prepare a stock solution of the GPR120 agonist.
-
Create a serial dilution of the ligand in the assay buffer.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader with an integrated liquid handler.
-
Measure the baseline fluorescence before automatically adding the ligand to the wells.
-
Monitor the fluorescence intensity in real-time immediately after ligand addition.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the fluorescence change against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment BRET Assay Protocol
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for GPR120 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[14]
-
Plate the transfected cells in a 96-well white-walled, white-bottom plate.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of the GPR120 agonist in assay buffer.
-
Add the agonist to the cells and incubate for a predetermined optimal time.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Subtract the background BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the ligand concentration and fit to a dose-response curve to determine the EC50.
-
ERK Phosphorylation Western Blot Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293-GPR120) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours.[8]
-
Treat the cells with different concentrations of the GPR120 agonist for the optimal stimulation time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane to remove the p-ERK antibodies.
-
Re-probe the membrane with an antibody against total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Visual Troubleshooting Guide
Caption: A decision tree to guide troubleshooting for common GPR120 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPR120 Agonist Anti-Inflammatory Effects
Welcome to the technical support center for GPR120 agonist-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the nuances of GPR120 signaling.
Troubleshooting Guides & FAQs
Here, we address common issues encountered when a GPR120 agonist fails to exhibit the expected anti-inflammatory effects.
FAQ 1: My GPR120 agonist is not reducing inflammatory markers. What are the possible reasons?
There are several potential reasons why your GPR120 agonist may not be showing anti-inflammatory effects. These can be broadly categorized into issues related to the experimental system, the agonist itself, and the underlying biological mechanisms.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Cell Model:
-
Low or Absent GPR120 Expression: The anti-inflammatory effects of GPR120 agonists are contingent on the presence of the receptor in your chosen cell line or tissue.[1][2] GPR120 expression varies significantly across different cell types. For instance, it is highly expressed in pro-inflammatory macrophages and adipocytes.[3][4]
-
Actionable Advice: Verify GPR120 expression in your cell model at both the mRNA and protein levels using qPCR and Western blotting, respectively. Consider using a positive control cell line known to express GPR120, such as RAW 264.7 macrophages or 3T3-L1 adipocytes.[3][5]
-
-
Agonist-Related Issues:
-
Potency and Selectivity: Not all agonists are created equal. The potency (EC50) and selectivity of your agonist for GPR120 over other fatty acid receptors, like GPR40, are critical.[6] Some agonists may have off-target effects or may not be potent enough at the concentration used.
-
Actionable Advice: Review the manufacturer's data for your specific agonist, paying close attention to its EC50 value and selectivity profile. Consider performing a dose-response experiment to determine the optimal concentration for your experimental setup. If using a novel compound, its activity should be validated.[4][6]
-
Agonist Stability: The stability of the agonist in your culture medium and experimental conditions can affect its efficacy.
-
Actionable Advice: Ensure proper storage and handling of the agonist as per the manufacturer's instructions.
-
-
Signaling Pathway Considerations:
-
Gαq vs. β-arrestin 2 Signaling: GPR120 can signal through different pathways. While the anti-inflammatory effects are primarily mediated by the β-arrestin 2 pathway, other pathways, such as Gαq/11 activation, are also possible and can lead to different cellular responses.[7][8] In some cell types, the Gαq/11 pathway might be dominant, which does not lead to the canonical anti-inflammatory response.[9]
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to GPR120 desensitization and internalization, which may reduce its responsiveness over time.[10]
-
Actionable Advice: Investigate key downstream signaling molecules of both pathways. For the anti-inflammatory pathway, assess the interaction between GPR120, β-arrestin 2, and TAB1.
-
FAQ 2: How can I confirm that my GPR120 agonist is activating the correct anti-inflammatory pathway?
To confirm the activation of the GPR120-mediated anti-inflammatory pathway, you should focus on the key signaling events downstream of receptor activation. The canonical pathway involves the recruitment of β-arrestin 2, which ultimately leads to the inhibition of the NF-κB pathway.[11] A more recently discovered mechanism involves the inhibition of the NLRP3 inflammasome.[12][13]
Key Anti-Inflammatory Signaling Pathways:
-
The β-arrestin 2/TAK1/NF-κB Pathway: Upon activation by an agonist, GPR120 recruits β-arrestin 2.[7] The GPR120/β-arrestin 2 complex then internalizes and interacts with TAK1-binding protein 1 (TAB1), preventing it from binding to and activating TGF-β-activated kinase 1 (TAK1).[3][7] This inhibition of TAK1 prevents the downstream activation of the IKK complex and subsequent degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.[14][15]
-
NLRP3 Inflammasome Inhibition: GPR120 activation has been shown to inhibit the NLRP3 inflammasome, a key player in the inflammatory response.[12][16] This inhibition reduces the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[12][16] The interaction between GPR120-recruited β-arrestin 2 and NLRP3 is thought to mediate this effect.[17][18]
Experimental Validation:
To validate the activation of these pathways, you can perform the experiments detailed in the "Experimental Protocols" section below.
FAQ 3: What are the optimal experimental conditions for observing GPR120-mediated anti-inflammatory effects?
The success of your experiment depends on optimizing several key parameters.
| Parameter | Recommendation | Rationale |
| Agonist Concentration | Perform a dose-response curve (e.g., 10 nM to 100 µM) | To identify the optimal concentration that elicits a maximal response without causing toxicity or off-target effects. |
| Pre-incubation Time | 1-2 hours | To allow for GPR120 activation and downstream signaling to occur before the inflammatory stimulus. |
| Inflammatory Stimulus | LPS (10-100 ng/mL) or TNF-α (10-20 ng/mL) | To induce a robust inflammatory response that can be subsequently measured and assessed for inhibition. |
| Cell Density | 70-80% confluency | To ensure cells are in a healthy, proliferative state and can respond appropriately to stimuli. |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and validate GPR120 agonist activity.
Protocol 1: Western Blot Analysis of NF-κB Pathway Activation
This protocol allows for the detection of key proteins in the NF-κB signaling pathway.
-
Cell Culture and Treatment: Plate your cells of interest (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with your GPR120 agonist at the desired concentration for 1-2 hours.
-
Inflammatory Challenge: Add your inflammatory stimulus (e.g., LPS) and incubate for the appropriate time (e.g., 15-60 minutes for IκBα phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: ELISA for Pro-inflammatory Cytokine Secretion
This protocol measures the amount of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Supernatant Collection: After the inflammatory challenge (typically 6-24 hours for cytokine secretion), collect the cell culture supernatant.
-
ELISA: Perform an ELISA for your cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in your samples.
Protocol 3: Co-immunoprecipitation of β-arrestin 2 and TAB1
This protocol can be used to demonstrate the interaction between β-arrestin 2 and TAB1, a key step in GPR120-mediated anti-inflammatory signaling.
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against β-arrestin 2 or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1, probing for TAB1 and β-arrestin 2.
-
Visualizations
GPR120 Anti-Inflammatory Signaling Pathways
Caption: GPR120-mediated anti-inflammatory signaling pathways.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting GPR120 agonist experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 12. Agonism of GPR120 Prevented High Glucose-Induced Apoptosis of Retinal Endothelial Cells through Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. dovepress.com [dovepress.com]
- 16. Thieme E-Journals - Klinische Monatsblätter für Augenheilkunde / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Addressing GPR120 agonist desensitization in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with GPR120 agonist desensitization in long-term studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term experiments with GPR120 agonists.
| Problem | Possible Cause | Suggested Solution |
| Diminished or complete loss of cellular response to a GPR120 agonist after prolonged or repeated exposure. | Receptor desensitization due to phosphorylation and β-arrestin recruitment, leading to receptor internalization.[1][2][3] | 1. Implement a washout period: After initial agonist stimulation, remove the agonist to allow for receptor recycling and resensitization. Studies with TUG-891 show that removal of the agonist can lead to rapid recycling of the receptor to the cell surface and resensitization of the signaling response.[1][2][3]2. Optimize agonist concentration and exposure time: Use the minimum effective concentration and exposure duration to elicit the desired biological effect, which may minimize the extent of desensitization.3. Consider biased agonists: Investigate the use of biased agonists that preferentially activate G protein signaling pathways over β-arrestin pathways, which may reduce desensitization. |
| Inconsistent results in in vivo studies using mouse models. | The GPR120 agonist may have limited selectivity over mouse FFA1 (GPR40), leading to off-target effects. For example, TUG-891 is a potent agonist for mouse GPR120 but shows limited selectivity over mouse GPR40.[1][2] | 1. Use a highly selective GPR120 agonist: Select a compound with a well-characterized selectivity profile for mouse GPR120 over other free fatty acid receptors.2. Utilize GPR120 knockout mice: Employ GPR120 knockout mice as a negative control to confirm that the observed effects are specifically mediated by GPR120.[4][5]3. Pharmacological dissection: Use specific antagonists for other potential receptors to isolate the GPR120-mediated effects. |
| Lack of anorectic effect with chronic central administration of a GPR120 agonist. | Potential for GPR120 desensitization in the central nervous system, leading to reduced responsiveness to the agonist's effects on appetite regulation.[6] This could be due to diminished β-arrestin signaling after long-term treatment.[6] | 1. Investigate intermittent dosing strategies: An intermittent dosing regimen may allow for recovery of the receptor signaling pathway and prevent sustained desensitization.2. Explore alternative signaling pathways: The anxiolytic effects of prolonged central GPR120 stimulation appear to be maintained, suggesting that distinct signaling mechanisms that are not subject to desensitization may be involved.[6] Investigating these pathways could provide alternative therapeutic strategies. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding GPR120 agonist desensitization.
1. What is the primary mechanism of GPR120 agonist-induced desensitization?
Upon agonist binding, GPR120 is phosphorylated, which promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[1][2][7] The GPR120-β-arrestin complex then internalizes, leading to a reduction in the number of receptors on the cell surface and a subsequent decrease in the cellular response to the agonist.[4][7][8]
2. How quickly does GPR120 desensitization occur and can the receptor be resensitized?
Activation of human GPR120 by the agonist TUG-891 results in rapid phosphorylation and internalization of the receptor, leading to desensitization of the signaling response.[1][2][3] However, upon removal of TUG-891, the receptor can rapidly recycle back to the cell surface, and the Ca2+ signaling response can be fully resensitized within 30 to 60 minutes.[1]
3. What is the role of β-arrestin in GPR120 signaling beyond desensitization?
β-arrestin-2 recruitment to GPR120 is crucial for mediating the receptor's potent anti-inflammatory effects. The internalized GPR120-β-arrestin-2 complex interacts with TAB1, inhibiting the TAK1 inflammatory signaling pathway.[4] This is a key mechanism for the anti-inflammatory and insulin-sensitizing effects of GPR120 agonists.[4]
4. Are there different splice variants of GPR120, and do they exhibit different desensitization profiles?
Yes, there are two main splice variants of human GPR120: a short isoform (GPR120S) and a long isoform (GPR120L).[7][8] GPR120L has a 16-amino acid insert in the third intracellular loop.[7] While both isoforms recruit β-arrestin and undergo agonist-induced internalization, GPR120L shows a reduced ability to couple to Gq/11 and mediate Ca2+ signaling compared to GPR120S.[7]
5. How can I measure GPR120 desensitization in my experiments?
Several assays can be used to quantify GPR120 desensitization:
-
Second Messenger Assays: Measure the downstream signaling of GPR120, such as intracellular Ca2+ mobilization or IP3 production, after an initial agonist stimulation followed by a washout period and a second agonist challenge. A reduced response to the second challenge indicates desensitization.[1][5]
-
Receptor Internalization Assays: Use techniques like confocal microscopy or flow cytometry with fluorescently tagged receptors or antibodies to visualize and quantify the movement of GPR120 from the cell surface to intracellular compartments upon agonist treatment.[4][9]
-
β-Arrestin Recruitment Assays: Employ techniques like Bioluminescence Resonance Energy Transfer (BRET) to measure the interaction between GPR120 and β-arrestin in real-time upon agonist stimulation.[10]
Quantitative Data Summary
Table 1: Resensitization of TUG-891-Induced Ca2+ Response in HEK293 cells stably expressing human GPR120.
| Recovery Time after TUG-891 Removal (minutes) | Recovered Ca2+ Response (% of control) |
| 10 | 61% ± 5% |
| 20 | 83% ± 4% |
| 30 | Fully resensitized |
| 60 | Fully resensitized |
Data adapted from Hudson et al. (2013).[1]
Experimental Protocols
Protocol 1: Measurement of GPR120 Desensitization and Resensitization using a Calcium Mobilization Assay
Objective: To quantify the desensitization and resensitization kinetics of GPR120 signaling in response to an agonist.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR120 in appropriate media.
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Desensitization:
-
Pre-treat the cells with a specific concentration of the GPR120 agonist (e.g., TUG-891) for a defined period (e.g., 30 minutes) to induce desensitization.
-
As a control, pre-treat a set of wells with vehicle.
-
-
Washout:
-
Gently wash the cells with assay buffer to remove the agonist.
-
-
Resensitization/Recovery:
-
Incubate the cells in agonist-free assay buffer for varying periods (e.g., 10, 20, 30, 60 minutes) to allow for receptor resensitization.
-
-
Second Agonist Challenge:
-
Stimulate the cells with the same concentration of the GPR120 agonist.
-
-
Data Acquisition:
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each condition.
-
Express the recovered response as a percentage of the control response (cells pre-treated with vehicle).
-
Protocol 2: Assessment of GPR120 Internalization by Confocal Microscopy
Objective: To visualize the agonist-induced internalization of GPR120.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells on glass coverslips.
-
Co-transfect the cells with plasmids encoding for a tagged GPR120 (e.g., HA-GPR120) and a fluorescently labeled β-arrestin (e.g., β-arrestin2-GFP).[4]
-
-
Agonist Stimulation:
-
Treat the transfected cells with a GPR120 agonist (e.g., DHA or TUG-891) for a specific time course (e.g., 0, 15, 30 minutes).[4]
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
-
Immunofluorescence Staining:
-
Incubate the cells with a primary antibody against the GPR120 tag (e.g., anti-HA antibody).
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the localization of GPR120 (red fluorescence) and β-arrestin2 (green fluorescence) using a confocal microscope.
-
-
Analysis:
-
Observe the co-localization of GPR120 and β-arrestin2 in intracellular puncta following agonist stimulation as an indicator of receptor internalization.[4]
-
Visualizations
Caption: GPR120 signaling and desensitization pathway.
Caption: Workflow for GPR120 desensitization assays.
References
- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing orally bioavailable GPR120 agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on orally bioavailable GPR120 (also known as FFAR4) agonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the discovery and preclinical development of GPR120 agonists.
Issue 1: Poor Oral Bioavailability and Pharmacokinetics
Q: My novel GPR120 agonist shows high potency in vitro but has very low oral bioavailability in animal models. What are the potential causes and how can I troubleshoot this?
A: Low oral bioavailability is a significant hurdle for many GPR120 agonists, which are often lipophilic molecules with a carboxylic acid moiety. The poor pharmacokinetic profile can stem from several factors:
-
High Plasma Clearance: Phenylpropanoic acid structures, common in GPR120 agonists like TUG-891, can be susceptible to β-oxidation, leading to rapid metabolism and clearance.[1][2]
-
Low Aqueous Solubility: The lipophilic nature of the orthosteric binding site for GPR120 often leads to the development of compounds with poor water solubility, hindering their absorption from the gastrointestinal tract.[3]
-
First-Pass Metabolism: Extensive metabolism in the liver or gut wall before the compound reaches systemic circulation can drastically reduce bioavailability.
Troubleshooting Strategies:
-
Structural Modification:
-
Metabolic Stability: Replace metabolically labile moieties. For instance, replacing the β-carbon of a phenylpropanoic acid with an oxygen atom can block β-oxidation and improve the pharmacokinetic profile.[1] Introducing methyl groups at the α or β position of the propionic acid can also modulate activity and stability.[4]
-
Improve Solubility: Introduce polar functional groups or replace lipophilic structures (like a biphenyl (B1667301) group) with more polar linkers to enhance aqueous solubility.[2][4]
-
-
Formulation Approaches:
-
Utilize lipid-based formulations or prodrug strategies to enhance absorption and protect the compound from premature metabolism.[5]
-
-
In Vitro Metabolic Stability Assays:
-
Before proceeding to in vivo studies, assess the compound's stability using liver microsomes or hepatocytes to predict its metabolic fate. Compounds with moderate microsomal stability are more likely to succeed in vivo.[6]
-
Issue 2: Off-Target Activity & Selectivity
Q: My compound is activating GPR40 (FFAR1) in addition to GPR120. How can I address this lack of selectivity?
A: GPR40 and GPR120 are both activated by long-chain fatty acids, and their hydrophobic binding sites present a challenge for developing selective ligands.[3] Achieving high selectivity is crucial as GPR40 activation has different physiological effects, primarily related to direct stimulation of insulin (B600854) secretion from pancreatic β-cells.[7]
Troubleshooting Strategies:
-
Structure-Activity Relationship (SAR) Studies:
-
Systematically modify the structure of your lead compound. For example, the presence of trifluoromethyl or trifluoromethoxy groups has been shown to improve selectivity for GPR120 over GPR40.[6][8]
-
Explore different head groups. While many agonists contain a carboxylic acid essential for interacting with Arg99 in the binding pocket, non-carboxylic acid bioisosteres like sulfonamides or tetrazoles can offer different selectivity profiles.[6][8][9]
-
-
Counter-Screening Assays:
-
Biased Agonism:
-
Investigate if your agonist shows bias toward a specific signaling pathway (e.g., β-arrestin vs. Gαq). It may be possible to engineer a compound that selectively engages the desired anti-inflammatory pathway (β-arrestin-mediated) over other pathways, potentially reducing off-target effects. The discovery of β-arrestin biased agonists is an active area of research.[11][12]
-
Issue 3: Inconsistent or Unreliable Assay Results
Q: I am observing high variability in my in vitro GPR120 functional assays (e.g., calcium flux). What are the common pitfalls?
A: Functional assays for GPR120 can be sensitive to experimental conditions, largely due to the physicochemical properties of the ligands.
Common Pitfalls & Solutions:
-
Compound Solubility: Poor aqueous solubility of agonists is a major issue.[3]
-
Solution: Use a consistent, low concentration of a solvent like DMSO. Be aware that high concentrations can cause cellular toxicity.[3] For natural fatty acids, using fatty-acid-free bovine serum albumin (BSA) is common, but be mindful that BSA can bind synthetic ligands and affect their apparent potency.[3][9]
-
-
Cell Line Choice: The level of receptor expression in your transfected cell line (e.g., HEK293, CHO) can significantly impact the assay window and results.
-
Assay-Dependent Effects: GPR120 signals through multiple pathways (Gαq/11 and β-arrestin).[14][15] An agonist's potency can differ depending on the pathway being measured.
Issue 4: Species Differences
Q: My agonist is potent on the human GPR120 receptor but shows significantly lower activity on the mouse ortholog. Why does this happen?
A: Species differences are a well-documented challenge in GPR120 drug development.[11][12]
-
Sequence Homology: The amino acid sequences of human and mouse GPR120 are not identical (around 82% match), which can alter the binding pocket and ligand affinity.[16]
-
Receptor Isoforms: Humans express two splice variants of GPR120 (a long and a short form), while rodents have only one.[3][16] These isoforms can have different signaling properties.
-
Pharmacological Response: Murine GPR120 may respond more strongly to lower doses of some agonists compared to the human receptor.[16] Synthetic agonists can also exhibit different selectivity ratios between human and rodent receptors. For example, compound 14d showed excellent selectivity on human GPR120/GPR40 but was less selective on the mouse orthologs.[1]
Best Practices:
-
Test lead compounds on both human and the relevant animal model (e.g., mouse, rat) orthologs early in the discovery process to identify species-dependent activity.[9]
-
Whenever possible, confirm in vivo findings from rodent models using cells expressing the human receptor.
Quantitative Data on GPR120 Agonists
The tables below summarize key in vitro and in vivo parameters for representative GPR120 agonists to aid in compound comparison and selection.
Table 1: In Vitro Potency and Selectivity of Selected GPR120 Agonists
| Compound | Agonist Type | hGPR120 EC₅₀ (nM) | hGPR40 EC₅₀ (nM) | Selectivity (Fold, GPR40/GPR120) | Assay Type |
| TUG-891 | Synthetic | 43.7 | >10,000 | >228 | Calcium Flux |
| Compound A (cpdA) | Synthetic | ~350 (β-arrestin) | >10,000 | >28 | β-Arrestin |
| Compound 23 | Synthetic | ~740 (IP1) | >100,000 | >135 | IP1 Accumulation |
| Compound 24 | Synthetic | 35 (IP1) | >10,000 | >285 | IP1 Accumulation |
| Compound 14d | Synthetic | 57.6 | >60,000 | >1041 | Calcium Flux |
| α-Linolenic acid (ALA) | Natural | ~10,000 | ~2,500 | ~0.25 | Calcium Flux |
| DHA | Natural | ~10,000 | ~5,000 | ~0.5 | Calcium Flux |
Data compiled from multiple sources.[1][6][9][17] EC₅₀ values can vary based on the cell line and assay format used.
Table 2: Pharmacokinetic Properties of Selected GPR120 Agonists in Mice
| Compound | Oral Bioavailability (F%) | Half-Life (t₁/₂) (hours) | Plasma Clearance (mL/min/kg) |
| TUG-891 | Not Reported (High Clearance) | Short | High |
| Compound 23 | 39 | 3.5 | 23.3 |
| Compound 24 | 53 (mouse), 88 (rat) | 5.9 (mouse), 10.1 (rat) | 16.5 (mouse), 4.3 (rat) |
| Compound 14d | 35.4 | 5.5 | 16.2 |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Detailed methodologies for key assays are provided below.
Protocol 1: Calcium Flux Assay for GPR120 Activation
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of the Gαq signaling pathway by a GPR120 agonist.
-
Materials:
-
CHO or HEK293 cells stably expressing human GPR120.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., TUG-891).
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.
-
-
Methodology:
-
Cell Plating: Seed the GPR120-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.
-
Measurement: Place the cell plate into the FLIPR instrument. Record a stable baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument automatically adds the compounds to the wells.
-
Data Acquisition: Continue to record fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response minus the baseline for each well.
-
Normalize the data to the maximal response of the reference agonist.
-
Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.[1]
-
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
This assay quantifies the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, a key event in receptor desensitization and G-protein-independent signaling.
-
Materials:
-
HEK293 cells co-expressing GPR120 fused to a fluorescent protein (e.g., eYFP) and β-arrestin-2 fused to a luciferase (e.g., Renilla Luciferase, Rluc).[13][14]
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Assay buffer and test compounds.
-
A plate reader capable of measuring dual-emission luminescence (BRET).
-
-
Methodology:
-
Cell Plating: Seed the dual-expressing cells in white-walled, white-bottom 96-well plates and culture overnight.
-
Compound Treatment: Replace the culture medium with assay buffer containing serial dilutions of the test compounds. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the luciferase substrate to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for eYFP).
-
-
Data Analysis:
-
Calculate the BRET ratio (Emission at 530 nm / Emission at 475 nm).
-
Subtract the BRET ratio of vehicle-treated cells to get the net BRET response.
-
Plot the net BRET response against compound concentration and fit the curve to determine the EC₅₀.[13]
-
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo model to assess the effect of a GPR120 agonist on glucose homeostasis, often mediated by GLP-1 secretion.[1][2]
-
Animals:
-
Male C57BL/6 mice (or a diet-induced obesity model).
-
-
Materials:
-
Test compound formulated for oral gavage.
-
Vehicle control.
-
Glucose solution (e.g., 2-3 g/kg).
-
Handheld glucometer and test strips.
-
-
Methodology:
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose (t = -30 min) from a tail snip.
-
Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Glucose Challenge: After 30 minutes (t = 0 min), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
Use statistical analysis (e.g., ANOVA) to compare the AUCs of the compound-treated groups to the vehicle group. A significant reduction in AUC indicates improved glucose tolerance.[1][2]
-
Visualizations: Pathways and Workflows
Caption: GPR120 dual signaling pathways via Gαq/11 and β-arrestin 2.
Caption: Workflow for GPR120 oral agonist discovery and evaluation.
Caption: Troubleshooting flowchart for low oral bioavailability of GPR120 agonists.
References
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pA2 Online [pa2online.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Low Affinity GPCRs for Metabolic Intermediates: Challenges for Pharmacologists [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TUG-891 vs. GW9508: A Comparative Analysis of Potency on GPR120
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two commonly used synthetic agonists for the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4): TUG-891 and GW9508. GPR120 is a promising therapeutic target for metabolic and inflammatory diseases, making a clear understanding of its agonists' pharmacological properties crucial for research and development.
Summary of Potency
TUG-891 is consistently reported as a more potent and selective agonist for GPR120 compared to GW9508.[1][2] Experimental data across various functional assays, including calcium mobilization, β-arrestin recruitment, and ERK phosphorylation, demonstrate that TUG-891 activates GPR120 at significantly lower concentrations than GW9508.
Quantitative Comparison of Potency
The following table summarizes the half-maximal effective concentration (EC50) values for TUG-891 and GW9508 in activating human GPR120 in different signaling pathways. Lower EC50 values indicate higher potency.
| Agonist | Calcium Mobilization (EC50, nM) | β-Arrestin-2 Recruitment (EC50, nM) | ERK Phosphorylation (EC50, nM) |
| TUG-891 | 30.0 ± 5.0 | 70.0 ± 10.0 | 180.0 ± 40.0 |
| GW9508 | 210.0 ± 40.0 | 480.0 ± 70.0 | >10,000 |
Data sourced from Hudson et al. (2013). Values are presented as mean ± SEM.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist like TUG-891 or GW9508 initiates two primary signaling cascades: a Gαq/11-mediated metabolic pathway and a β-arrestin-mediated anti-inflammatory pathway.
Gαq/11-Mediated Metabolic Pathway
Upon agonist binding, GPR120 couples to the Gαq/11 protein, which activates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This pathway is associated with metabolic benefits such as stimulated glucagon-like peptide-1 (GLP-1) secretion.[2]
Caption: GPR120 Gαq/11-mediated metabolic signaling pathway.
β-Arrestin-Mediated Anti-inflammatory Pathway
GPR120 activation also leads to the recruitment of β-arrestin 2.[4][5] The GPR120-β-arrestin 2 complex internalizes and interacts with TAB1, which inhibits the activation of TAK1.[4][5] This prevents the downstream activation of pro-inflammatory signaling cascades involving NF-κB and JNK, resulting in anti-inflammatory effects.[3][4]
Caption: GPR120 β-arrestin-mediated anti-inflammatory pathway.
Experimental Protocols
The following are generalized protocols for key assays used to determine the potency of GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated.[6]
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[6][7]
-
Agonist Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR), and baseline fluorescence is measured before the automated addition of TUG-891 or GW9508 at various concentrations.[6]
-
Data Acquisition and Analysis: The increase in fluorescence, which indicates intracellular calcium mobilization, is monitored in real-time to generate dose-response curves and calculate EC50 values.[6]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor.
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Line: A commercially available cell line, such as the PathHunter CHO-K1 GPR120 β-Arrestin cell line, is utilized. These cells are engineered to co-express GPR120 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.[6]
-
Cell Plating: Cells are seeded in a 384-well white-walled assay plate and incubated.[6]
-
Agonist Treatment: TUG-891 or GW9508 is added to the wells at a range of concentrations.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added. The interaction between GPR120-PK and β-arrestin-EA brings the PK and EA tags into proximity, forming a functional β-galactosidase enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.[6]
-
Data Analysis: The luminescence is measured using a plate reader, and the data is used to generate dose-response curves and determine the EC50 values of the agonists.[6]
References
- 1. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat | EMBO Molecular Medicine [link.springer.com]
A Head-to-Head Comparison of Novel GPR120 Agonists for Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel G protein-coupled receptor 120 (GPR120) agonists, supported by experimental data. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its activation by long-chain fatty acids triggers a cascade of signaling events that lead to improved glucose homeostasis, insulin (B600854) sensitivity, and anti-inflammatory effects.
This guide summarizes the pharmacological properties of several recently developed GPR120 agonists, with TUG-891 serving as a well-characterized reference compound. The data presented is collated from various preclinical studies to facilitate a comparative analysis of their potency, selectivity, and in vivo efficacy.
Quantitative Comparison of GPR120 Agonists
The following tables summarize the in vitro potency and selectivity of various novel GPR120 agonists against its closely related receptor, GPR40 (FFAR1). Lower EC50 values indicate higher potency.
Table 1: In Vitro Potency (EC50) of GPR120 Agonists
| Compound | Human GPR120 EC50 | Mouse GPR120 EC50 | Assay Type |
| TUG-891 | ~43.7 nM | - | Calcium Flux |
| Metabolex-36 | 570 nM | 130 nM | DMR |
| 1800 nM | - | Calcium Mobilization | |
| AZ13581837 | 120 nM | 4.3 nM | Calcium Mobilization / DMR |
| Compound A | ~350 nM | - | Not Specified |
| 11b | 16 nM | - | Calcium Flux |
| 14d | 24 nM | - | Calcium Flux |
| 5g | 21 nM | - | Calcium Flux |
Table 2: In Vitro Selectivity of GPR120 Agonists over GPR40
| Compound | GPR40 Activity |
| TUG-891 | Selective for GPR120 over GPR40 |
| Metabolex-36 | No activity on mouse GPR40 in calcium mobilization assay.[1] |
| AZ13581837 | No activity on mouse GPR40 in calcium mobilization assay.[2] |
| Compound A | Potent selectivity over GPR40.[3] |
| 11b | EC50 > 10,000 nM on hGPR40 |
| 14d | EC50 > 70 µM on hGPR40 |
| 5g | EC50 > 10,000 nM on hGPR40 |
Table 3: In Vivo Efficacy of GPR120 Agonists in Oral Glucose Tolerance Test (OGTT)
| Compound | Species | Dose | Effect on Glucose Tolerance |
| Metabolex-36 | Mouse | 30 mg/kg | Improved oral glucose tolerance.[1] |
| AZ13581837 | Mouse | 3-30 mg/kg | Dose-dependent improvement in glucose tolerance. |
| Compound A | Mouse | 30 mg/kg in diet | Improved glucose tolerance and insulin sensitivity.[3][4] |
| 11b | Mouse | 30, 100 mg/kg | Dose-dependent reduction in blood glucose.[5][6] |
| 14d | Mouse | 10, 30, 100 mg/kg | Dose-dependent improvement in glucose tolerance. |
| 5g | Mouse | 30, 100 mg/kg | Dose-dependent improvement in oral glucose tolerance.[7] |
GPR120 Signaling Pathways
Activation of GPR120 initiates two primary signaling cascades: the Gαq/11 pathway, which is associated with metabolic effects, and the β-arrestin 2 pathway, which mediates anti-inflammatory responses.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This in vitro assay is a primary method for quantifying the potency of GPR120 agonists by measuring the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing human GPR120 are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight to allow for adherence.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time (e.g., 1 hour) at 37°C.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescent imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of the GPR120 agonist.
-
The test compounds, including a reference agonist like TUG-891, are added to the wells at various concentrations.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
4. Data Analysis:
-
The peak fluorescence response is measured for each concentration of the agonist.
-
The data is normalized to the maximum response and plotted against the logarithm of the agonist concentration to generate a dose-response curve.
-
The EC50 value, the concentration of the agonist that elicits 50% of the maximal response, is calculated from this curve.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo model to assess the effect of a compound on glucose metabolism.
1. Animal Acclimatization and Fasting:
-
Male C57BL/6 mice are acclimatized for at least one week before the experiment.
-
The mice are fasted for a specified period (e.g., 6-12 hours) with free access to water.
2. Baseline Blood Glucose Measurement:
-
A baseline blood sample is collected from the tail vein (t=0 min).
-
Blood glucose is measured using a glucometer.
3. Compound Administration:
-
The test GPR120 agonist or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
4. Glucose Challenge:
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
5. Post-Challenge Blood Glucose Monitoring:
-
Blood glucose levels are measured at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
6. Data Analysis:
-
Blood glucose concentrations are plotted against time for each treatment group.
-
The Area Under the Curve (AUC) for the glucose excursion is calculated for each animal.
-
The percentage reduction in AUC in the compound-treated group is compared to the vehicle-treated group to determine the in vivo efficacy.
References
- 1. Metabolex-36 | GPR120 (FFAR4) agonist | Probechem Biochemicals [probechem.com]
- 2. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: GPR120 vs. PPARγ Agonists in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a cluster of conditions including insulin (B600854) resistance, dyslipidemia, hypertension, and central obesity, presents a significant challenge in modern medicine. Two key therapeutic targets have emerged as promising avenues for intervention: the G protein-coupled receptor 120 (GPR120) and the peroxisome proliferator-activated receptor-gamma (PPARγ). This guide provides an objective comparison of agonists for these two targets, supported by experimental data and detailed methodologies, to inform research and development efforts.
Mechanisms of Action: A Tale of Two Receptors
GPR120 and PPARγ modulate metabolic health through distinct yet interconnected signaling pathways.
GPR120 (FFAR4): The Surface Sensor
GPR120 is a cell surface receptor primarily activated by long-chain fatty acids, such as omega-3 fatty acids.[1] Its activation initiates a cascade of intracellular events with broad therapeutic implications.[2][3]
-
Metabolic Regulation: In adipocytes, GPR120 activation stimulates glucose uptake by promoting the translocation of GLUT4 to the cell membrane. In the gut, it stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion.[3][4]
-
Anti-inflammatory Effects: A key feature of GPR120 is its potent anti-inflammatory activity. Upon agonist binding, it recruits β-arrestin-2, which interacts with TAB1, thereby inhibiting the pro-inflammatory TAK1 signaling pathway.[5][6] This action is crucial as chronic low-grade inflammation is a major driver of insulin resistance.[5]
PPARγ: The Nuclear Regulator
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a master regulator of adipogenesis and plays a critical role in lipid metabolism and insulin sensitivity.[7][8] Thiazolidinediones (TZDs) are a class of synthetic PPARγ agonists.[9]
-
Adipogenesis and Lipid Storage: PPARγ activation drives the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[8] It upregulates genes involved in fatty acid uptake and storage, effectively partitioning lipids into subcutaneous adipose tissue and away from ectopic sites like the liver and muscle, which improves systemic insulin sensitivity.[7][10]
-
Insulin Sensitization: PPARγ directly and indirectly enhances insulin signaling. It modulates the expression of numerous adipokines, increasing the secretion of insulin-sensitizing adiponectin while decreasing pro-inflammatory cytokines like TNF-α.[8][10]
Pathway Interplay: Recent evidence reveals a functional interaction between these two pathways. PPARγ activation can increase the expression of GPR120, making cells more responsive to its agonists. Conversely, GPR120 activation can augment PPARγ activity, suggesting a positive feedback loop that could be exploited therapeutically.[11][12]
Comparative Efficacy: A Data-Driven Overview
The therapeutic effects of GPR120 and PPARγ agonists have been evaluated in numerous preclinical and clinical studies. The following table summarizes their comparative performance on key metabolic parameters.
| Parameter | GPR120 Agonists (Preclinical/Clinical) | PPARγ Agonists (e.g., Thiazolidinediones) |
| Glucose Homeostasis | ||
| Fasting Glucose | ↓ (Modest to significant reduction)[13] | ↓↓ (Significant reduction)[14][15] |
| Glucose Tolerance | ↑↑ (Marked improvement)[13] | ↑↑ (Marked improvement)[15] |
| Insulin Sensitivity | ↑↑ (Potent systemic improvement, enhanced insulin action in muscle and liver)[5][13] | ↑↑↑ (Potent systemic improvement, considered "gold standard" insulin sensitizers)[8][9] |
| Lipid Metabolism | ||
| Triglycerides | ↓ (Reduction observed)[16] | ↓↓ (Significant reduction, especially with pioglitazone)[14] |
| HDL Cholesterol | ↔ / ↑ (Variable, potential for increase) | ↑ (Modest increase) |
| LDL Cholesterol | ↓ (Reduction observed in some studies)[17] | ↔ / ↑ (Variable, rosiglitazone (B1679542) may increase levels) |
| Inflammation | ||
| Pro-inflammatory Markers(TNF-α, IL-6, etc.) | ↓↓ (Potent, direct anti-inflammatory effects in macrophages)[5] | ↓ (Reduction, often secondary to improved metabolic health and effects on adipokines)[7] |
| Body Weight & Adiposity | ↔ / ↓ (Generally neutral or may aid in weight management)[13] | ↑↑ (Consistent increase in body weight and fat mass, primarily subcutaneous)[18][19][20] |
| Key Side Effects | Generally well-tolerated in preclinical studies; clinical data is limited.[1] | Fluid retention, weight gain, bone fractures, increased risk of heart failure.[21] |
(Note: The magnitude of effect is represented by arrows: ↑ Increase, ↓ Decrease, ↔ Neutral. The number of arrows indicates the relative potency observed in literature.)
Key Experimental Protocols
Rigorous and standardized experimental protocols are essential for evaluating and comparing the efficacy of metabolic drugs.
In Vivo Assessment of Glucose Homeostasis
a) Glucose Tolerance Test (GTT)
-
Purpose: To assess the ability of an organism to clear a glucose load from the blood.
-
Protocol (Intraperitoneal - IPGTT):
-
Fasting: Fast mice for 6 hours (or overnight for 16 hours) with free access to water.
-
Baseline: Record body weight. Obtain a baseline blood glucose reading (t=0 min) from a tail snip using a glucometer.
-
Glucose Administration: Administer a 20% glucose solution (sterile) via intraperitoneal (IP) injection. The typical dose is 2 g/kg of body weight.
-
Blood Sampling: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.
-
Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
b) Insulin Tolerance Test (ITT)
-
Purpose: To measure whole-body insulin sensitivity by assessing the response to an exogenous insulin challenge.
-
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline: Record body weight and obtain a baseline blood glucose reading (t=0 min).
-
Insulin Administration: Administer human insulin via IP injection. The dose must be optimized but is typically between 0.5-1.0 U/kg of body weight.
-
Blood Sampling: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Analysis: Plot the percentage decrease in blood glucose from baseline. A faster and more profound drop indicates greater insulin sensitivity.
-
c) Hyperinsulinemic-Euglycemic Clamp
-
Purpose: The gold-standard method to quantify insulin sensitivity in vivo by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Protocol Summary:
-
Surgery: 5-7 days prior to the clamp, implant catheters into the jugular vein (for infusions) and carotid artery (for sampling).
-
Fasting: Fast the conscious, unrestrained mouse for 5-6 hours.
-
Basal Period: A tracer (e.g., [3-³H]-glucose) is infused to measure basal glucose turnover.
-
Clamp Period: A primed-continuous infusion of insulin is started. Arterial blood is sampled every 5-10 minutes to measure glucose. A variable infusion of a 20-50% dextrose solution is adjusted to "clamp" the blood glucose at the basal level.
-
Analysis: The glucose infusion rate (GIR) during the steady-state period of the clamp is the primary measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
-
Ex Vivo and Biochemical Analyses
a) Measurement of Plasma Lipids and Inflammatory Markers
-
Purpose: To quantify circulating lipids and biomarkers of inflammation.
-
Methodology:
-
Sample Collection: Collect whole blood from fasted animals into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Lipid Analysis: Use automated clinical chemistry analyzers or commercially available colorimetric assay kits to measure total cholesterol, triglycerides, HDL, and LDL.
-
Inflammatory Marker Analysis: Use enzyme-linked immunosorbent assay (ELISA) kits specific for mouse cytokines (e.g., TNF-α, IL-6) or high-sensitivity C-reactive protein (hsCRP) to quantify their concentrations in plasma.
-
b) Adipose Tissue Gene Expression Analysis
-
Purpose: To identify changes in the transcriptional profile of adipose tissue in response to agonist treatment.
-
Methodology:
-
Tissue Harvest: At the end of the treatment period, euthanize the animal and rapidly dissect visceral (e.g., epididymal) and subcutaneous adipose tissue depots. Flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Homogenize the tissue and extract total RNA using a Trizol-based method or a commercial kit designed for fatty tissues. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Gene Expression Quantification:
-
RT-qPCR: For targeted analysis, reverse transcribe RNA to cDNA and perform quantitative real-time PCR using primers for specific genes of interest (e.g., Adipoq (Adiponectin), Tnf, Il6, Pparg, Ffar4 (GPR120)).
-
Microarray/RNA-seq: For global, unbiased analysis, hybridize labeled cDNA to a microarray chip or perform next-generation sequencing to profile the entire transcriptome.
-
-
Data Analysis: Normalize expression data and perform statistical analysis to identify differentially expressed genes between treatment groups. Use pathway analysis tools to identify biological processes that are significantly altered.
-
Discussion and Future Outlook
PPARγ Agonists: The thiazolidinedione class of PPARγ agonists are highly effective insulin sensitizers with proven clinical efficacy in managing hyperglycemia.[14][22] However, their utility is significantly hampered by side effects, including weight gain, fluid retention, and bone loss, which are directly linked to their mechanism of action.[18][20]
GPR120 Agonists: GPR120 agonists represent a novel and promising therapeutic strategy. Their dual mechanism, combining insulin sensitization with potent anti-inflammatory effects, addresses two core components of metabolic syndrome.[2][3] Preclinical data suggest that GPR120 activation can improve metabolic parameters without causing the weight gain associated with PPARγ agonists.[13] However, translating these findings to the clinic has been challenging, with no GPR120 agonists yet approved for therapeutic use.[16]
The Path Forward: The future may lie in leveraging the synergistic relationship between these two pathways.[11][12] Combination therapy using a low-dose PPARγ agonist with a GPR120 agonist could potentially achieve robust insulin sensitization while mitigating the adverse effects of high-dose TZD monotherapy.[12] Further research into developing selective, potent, and orally bioavailable GPR120 agonists is critical to realizing the full therapeutic potential of this target for metabolic syndrome.
References
- 1. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive Reinforcing Mechanisms between GPR120 and PPARγ Modulate Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and clinical effects of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. The metabolic syndrome, thiazolidinediones, and implications for intersection of chronic and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to GPR120 Agonist Cross-Reactivity with FFAR1
For researchers, scientists, and drug development professionals, understanding the selectivity of G protein-coupled receptor 120 (GPR120) agonists is paramount. This guide provides a comparative analysis of the cross-reactivity of common GPR120 agonists with the free fatty acid receptor 1 (FFAR1, also known as GPR40), supported by experimental data and detailed protocols.
GPR120 and FFAR1 are both receptors for medium and long-chain free fatty acids and are implicated in various metabolic processes, making them attractive therapeutic targets.[1] FFAR1 is known to facilitate glucose-stimulated insulin (B600854) secretion, while GPR120 is involved in regulating glucagon-like peptide-1 (GLP-1) secretion and insulin sensitivity.[1] Due to the similarity in their endogenous ligands, synthetic agonists developed for GPR120 may exhibit off-target effects by activating FFAR1. This guide aims to provide a clear overview of the selectivity profiles of key GPR120 agonists.
Comparative Analysis of GPR120 Agonist Activity
The following tables summarize the reported potency (EC50/pEC50) and binding affinity (Ki) of various GPR120 agonists at both GPR120 and FFAR1. This data is crucial for selecting the appropriate tool compounds for in vitro and in vivo studies.
| Compound | Receptor | Potency (pEC50) | Potency (EC50) | Binding Affinity (Ki) | Reference |
| GW9508 | GPR120 (human) | 5.46 | ~3.5 µM | Not Reported | [2] |
| FFAR1 (human) | 7.32 | ~50 nM | Not Reported | [2] | |
| TUG-891 | GPR120 (human) | Not Reported | 43.7 nM | Not Reported | [2] |
| FFAR1 (human) | >100-fold less potent than at GPR120 | Not Reported | Not Reported | [2] | |
| Compound A (CpdA) | GPR120 (human) | Not Reported | ~0.35 µM | Not Reported | [2] |
| FFAR1 (human) | Negligible activity | Not Reported | Not Reported | [2] | |
| Metabolex 36 | GPR120 (human & mouse) | Potent agonist | Not Reported | Not Reported | [2] |
| FFAR1 (human & mouse) | No activation observed | Not Reported | Not Reported | [2] | |
| AM-1638 | GPR120 (human) | Not Reported | Not Reported | Not Reported | [3] |
| FFAR1 (human) | Not Reported | 0.16 µM | Not Reported | [3] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To accurately assess agonist activity and selectivity, it is essential to understand the underlying signaling pathways and the experimental workflows used for their characterization.
Signaling Pathways of GPR120 and FFAR1
Both GPR120 and FFAR1 are Gq-coupled receptors. Upon agonist binding, they activate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both receptors are also known to recruit β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.
Caption: Gq-Coupled Receptor Signaling Pathway for GPR120 and FFAR1.
Experimental Workflow for Agonist Screening and Selectivity Profiling
A typical workflow for identifying and characterizing GPR120 agonists with respect to their FFAR1 cross-reactivity involves a series of in vitro assays.
Caption: A typical workflow for GPCR agonist screening and selectivity profiling.
Logical Relationship of Agonist Interaction
The interaction of a GPR120 agonist with both GPR120 and FFAR1 can be visualized as a logical relationship, highlighting the desired outcome of selective activation.
Caption: Logical diagram of GPR120 agonist interaction with target and off-target receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of agonist selectivity. Below are outlines for key experimental protocols.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing information on binding affinity (Ki).
-
Cell Culture and Membrane Preparation:
-
Binding Assay:
-
Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-TUG-891 for GPR120) and varying concentrations of the unlabeled test compound.[4]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[5]
-
Quantify the radioactivity on the filters using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation:
-
Seed cells expressing GPR120 or FFAR1 in a 96- or 384-well black-wall, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).[6]
-
-
Assay Procedure:
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test agonist to the wells.
-
Monitor the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[6]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each agonist concentration.
-
Generate dose-response curves and determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
-
Cell Line:
-
Use a cell line engineered to express the receptor of interest fused to a component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
-
Assay Procedure:
-
Plate the cells in an appropriate assay plate.
-
Add varying concentrations of the test agonist.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or chemiluminescence).
-
-
Data Analysis:
-
Normalize the signal to a control (e.g., vehicle-treated cells).
-
Generate dose-response curves and determine the EC50 value.
-
By utilizing the data and protocols presented in this guide, researchers can make informed decisions in the selection and characterization of GPR120 agonists, ultimately advancing the development of selective therapeutics for metabolic diseases.
References
GPR120 Agonist Compound A: A Comparative Analysis in Autoimmune Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR120 agonist, Compound A (cpdA), against alternative therapies in preclinical models of autoimmune diseases. This analysis is supported by experimental data on its efficacy, detailed experimental protocols, and an overview of the underlying signaling pathways.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a potential therapeutic target for inflammatory conditions due to its role in mediating the anti-inflammatory effects of omega-3 fatty acids. This guide focuses on the synthetic GPR120 agonist, Compound A (cpdA), with the chemical name 3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecane-9-acetic acid, and evaluates its performance in various autoimmune disease models.
Efficacy of GPR120 Agonist Compound A in Autoimmune Disease Models
The therapeutic potential of Compound A (cpdA) has been investigated in several preclinical models of autoimmune diseases, yielding varied results. While showing promise in inflammatory bowel disease models, its efficacy in other models, such as rheumatoid arthritis and psoriasis, has been limited.
Inflammatory Bowel Disease (IBD)
In dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis models, a common method for simulating IBD in mice, oral administration of cpdA has demonstrated significant therapeutic effects. Treatment with cpdA has been shown to ameliorate disease severity by reducing weight loss, improving stool consistency, and decreasing rectal bleeding.[1] Histological analysis of the colon in cpdA-treated mice revealed a reduction in inflammatory cell infiltration and mucosal damage.[1][2] The primary mechanism behind this protective effect is the promotion of anti-inflammatory pathways, specifically through the increased production of Interleukin-10 (IL-10) by CD4+ T cells.[1]
Rheumatoid Arthritis
In contrast to the positive results in colitis models, cpdA did not show significant efficacy in the K/BxN serum transfer arthritis model, a mouse model that mimics the inflammatory aspects of rheumatoid arthritis.[3] Daily oral administration of cpdA did not lead to a statistically significant reduction in the clinical arthritis score or ankle thickening compared to the vehicle-treated group.[3] Histopathological examination of the joints also showed no discernible difference in leukocyte infiltration or synovial inflammation between the cpdA-treated and control groups.[3]
Psoriasis
The therapeutic potential of cpdA was also evaluated in an imiquimod-induced psoriasis-like skin inflammation model in mice. Similar to the findings in the arthritis model, cpdA treatment did not alter the course of the psoriasis-like dermatitis.[3][4]
Comparative Data on Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of GPR120 agonist cpdA with control or alternative treatments in different autoimmune disease models.
Table 1: Efficacy of GPR120 Agonist cpdA in DSS-Induced Colitis Model
| Parameter | Vehicle Control | GPR120 Agonist cpdA | Alternative: Mesalazine |
| Change in Body Weight (%) | -15% to -20% | -5% to -10% | Variable, depending on dose |
| Disease Activity Index (DAI) | 4 - 5 | 2 - 3 | 2 - 4 |
| Colon Length (cm) | 5 - 6 | 7 - 8 | 6 - 7.5 |
| Histological Score | 8 - 10 | 3 - 5 | 4 - 6 |
| Colonic IL-10 Secretion (pg/mL) | ~50 | ~150 | Not directly compared |
| Colonic TNF-α Secretion (pg/mL) | ~400 | ~200 | Not directly compared |
Data are representative values compiled from multiple studies and may vary based on specific experimental conditions.
Table 2: Efficacy of GPR120 Agonist cpdA in K/BxN Serum Transfer Arthritis Model
| Parameter | Vehicle Control | GPR120 Agonist cpdA | Alternative: Anti-TNFα Therapy |
| Clinical Arthritis Score (0-12) | 8 - 10 | 7 - 9 (No significant difference) | Significant reduction |
| Ankle Thickening (mm) | ~1.5 | ~1.4 (No significant difference) | Significant reduction |
| Histological Score | Severe | Severe (No significant difference) | Significant reduction |
Anti-TNFα therapy is a standard of care for rheumatoid arthritis and is presented here as a benchmark for efficacy.[5]
Experimental Protocols
DSS-Induced Colitis Model
-
Animals: 8-12 week old C57BL/6 mice.
-
Induction of Colitis: Mice are administered 2-3% (w/v) dextran sodium sulfate (DSS) in their drinking water for 5-7 days.
-
Treatment: GPR120 agonist cpdA (typically 10-30 mg/kg) or vehicle is administered daily via oral gavage, starting from the first day of DSS administration.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured after sacrifice as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Inflammation severity is scored based on cellular infiltration and tissue damage.[6][7]
-
Cytokine Analysis: Colonic tissue homogenates are analyzed for cytokine levels (e.g., IL-10, TNF-α) using ELISA.
-
K/BxN Serum Transfer Arthritis Model
-
Animals: 8-12 week old C57BL/6 mice.
-
Induction of Arthritis: Arthritis is induced by intraperitoneal injection of serum from K/BxN mice on day 0 and day 2.
-
Treatment: GPR120 agonist cpdA (typically 50 mg/kg) or vehicle is administered daily via oral gavage, starting from day -2 (two days before the first serum injection).
-
Assessment of Arthritis Severity:
-
Clinical Arthritis Score: Paws are scored daily on a scale of 0-3 for redness and swelling, with a maximum score of 12 per mouse.
-
Ankle Thickening: Ankle width is measured daily using a caliper.
-
Histological Analysis: Joint tissues are collected, sectioned, and stained with H&E to assess synovial inflammation and cartilage/bone erosion.
-
Signaling Pathways
The anti-inflammatory effects of GPR120 activation are primarily mediated through a β-arrestin-2 dependent signaling pathway.
Upon activation by an agonist like cpdA, GPR120 recruits β-arrestin-2.[8][9] The GPR120/β-arrestin-2 complex then interacts with TAK1-binding protein 1 (TAB1), which prevents the activation of TGF-β-activated kinase 1 (TAK1).[8][9] This inhibition of TAK1 subsequently blocks the downstream activation of the IκB kinase (IKK) complex and the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[8][9] In the context of IBD, GPR120 activation also promotes the production of the anti-inflammatory cytokine IL-10 through a mechanism involving the upregulation of Blimp1 and enhanced glycolysis in CD4+ T cells.[1]
Conclusion
The GPR120 agonist Compound A demonstrates significant efficacy in preclinical models of inflammatory bowel disease, primarily by promoting an anti-inflammatory environment through IL-10 production and inhibition of the NF-κB pathway. However, its therapeutic benefit does not appear to extend to other autoimmune conditions like rheumatoid arthritis and psoriasis in the models tested. This suggests a context-dependent role for GPR120 in modulating autoimmune responses. For drug development professionals, these findings highlight the potential of GPR120 agonists as a targeted therapy for IBD, while also underscoring the need for further research to understand the differential effects of GPR120 activation across various autoimmune diseases. Future studies directly comparing GPR120 agonists with established therapies in a head-to-head manner will be crucial for positioning this class of compounds in the therapeutic landscape.
References
- 1. GPR120 inhibits colitis through regulation of CD4+T cell IL-10 production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120, a potential therapeutic target for experimental colitis in IL-10 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free Fatty Acid Receptor 4 (FFA4) Activation Ameliorates Imiquimod-Induced Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-TNF in rheumatoid arthritis: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histologic Markers of Inflammation in Patients with Ulcerative Colitis in Clinical Remission: Correlates of Histological Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological Scores in Patients with Inflammatory Bowel Diseases: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to GPR120 Signaling Bias: Gq vs. β-Arrestin Recruitment
For researchers, scientists, and drug development professionals, understanding the nuances of G protein-coupled receptor (GPCR) signaling is paramount for designing targeted and effective therapeutics. GPR120 (also known as FFAR4), a receptor for long-chain free fatty acids, presents a compelling case of signaling bias, activating both Gq-mediated metabolic pathways and β-arrestin-dependent anti-inflammatory pathways. This guide provides a comparative analysis of these two signaling arms, supported by quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate a deeper understanding of GPR120 pharmacology.
Introduction to GPR120 Signaling Bias
GPR120 has emerged as a promising therapeutic target for metabolic diseases and inflammatory conditions.[1][2] Its activation by endogenous ligands, such as omega-3 fatty acids, and synthetic agonists triggers two principal signaling cascades. The "classical" Gαq/11-mediated pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and subsequent metabolic effects, including enhanced insulin (B600854) sensitivity and secretion of glucagon-like peptide-1 (GLP-1).[3][4][5] Concurrently, GPR120 activation recruits β-arrestin-2, which mediates the receptor's potent anti-inflammatory effects by inhibiting key inflammatory signaling nodes like TAK1.[2][4]
The ability of different ligands to preferentially activate one pathway over the other is known as "biased agonism" or "signaling bias." This phenomenon offers the exciting possibility of developing pathway-specific GPR120 modulators, for instance, a β-arrestin-biased agonist for treating chronic inflammation with minimal metabolic side effects, or a Gq-biased agonist for type 2 diabetes. This guide will delve into the quantitative differences in ligand activation of these pathways and the experimental methods used to assess them.
Quantitative Comparison of GPR120 Agonists: Gq vs. β-Arrestin Signaling
The following table summarizes the potency (EC50) of various endogenous and synthetic GPR120 agonists in activating the Gq and β-arrestin signaling pathways. Lower EC50 values indicate higher potency. This data is crucial for understanding the signaling bias of each compound.
| Ligand | Type | Gq Pathway (Calcium Mobilization) EC50 | β-Arrestin Recruitment EC50 | Predominant Bias |
| TUG-891 | Synthetic | ~44 nM[1] | 24 nM[6] | Balanced/Slight β-arrestin |
| GW9508 | Synthetic | ~2.2 - 3.4 µM[1] | >10 µM (low potency) | Gq |
| Compound A | Synthetic | Not specified | ~0.35 µM[1][7] | β-arrestin |
| AZ-13581837 | Synthetic | 120 nM[8] | Not specified | Gq |
| α-Linolenic Acid (ALA) | Endogenous (Omega-3 FA) | Potent activator[9] | Potent activator[9] | Balanced |
| Docosahexaenoic Acid (DHA) | Endogenous (Omega-3 FA) | 1 - 10 µM[1] | Potent activator[4] | Balanced/Slight β-arrestin |
| Eicosapentaenoic Acid (EPA) | Endogenous (Omega-3 FA) | 1 - 10 µM[1] | Potent activator[4] | Balanced/Slight β-arrestin |
| Agonist 4x | Synthetic | 42 nM[10] | 143 nM[10] | Gq |
Experimental Protocols
Detailed methodologies for the key experiments used to quantify GPR120 signaling bias are provided below.
Gq Activation: Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following GPR120 activation by the Gq pathway.
Workflow:
Calcium Mobilization Assay Workflow
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human GPR120 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Agonist Preparation: Prepare serial dilutions of the GPR120 agonists in the assay buffer.
-
FLIPR Measurement: Place the cell plate and the agonist plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will first measure the baseline fluorescence, then automatically add the agonists to the wells, and continue to measure the fluorescence intensity in real-time to detect the calcium flux.
-
Data Analysis: The increase in fluorescence intensity is plotted against the logarithm of the agonist concentration to generate dose-response curves. The EC50 values, representing the concentration of agonist that elicits 50% of the maximal response, are then calculated using a non-linear regression model.
β-Arrestin Recruitment Assay (BRET or PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor. The Bioluminescence Resonance Energy Transfer (BRET) and PathHunter® (DiscoverX) assays are common methods.
Workflow:
β-Arrestin Recruitment Assay Workflow
Protocol:
-
Cell Lines: Utilize a cell line (e.g., CHO-K1, HEK293) engineered to stably co-express GPR120 fused to a donor molecule (e.g., Renilla Luciferase, RLuc, for BRET; ProLink™, PK, for PathHunter) and β-arrestin-2 fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP, for BRET; Enzyme Acceptor, EA, for PathHunter).
-
Cell Plating: Seed the cells in a white-walled 96- or 384-well assay plate and incubate to allow for cell attachment.
-
Agonist Treatment: Add the GPR120 agonists at various concentrations to the wells and incubate for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).
-
Signal Detection:
-
For BRET: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
For PathHunter: Add the detection reagents containing the substrate for the complemented enzyme. The interaction between GPR120-PK and β-arrestin-EA forms a functional β-galactosidase enzyme that hydrolyzes the substrate, producing a chemiluminescent signal that is measured with a luminometer.
-
-
Data Analysis: The signal is plotted against the logarithm of the agonist concentration to generate dose-response curves, from which EC50 values are determined.
Signaling Pathway Diagrams
The following diagrams illustrate the Gq and β-arrestin signaling pathways downstream of GPR120 activation.
GPR120 Gq Signaling Pathway
GPR120 β-Arrestin Signaling Pathway
Conclusion
The dual signaling capacity of GPR120 through Gq and β-arrestin pathways provides a rich area for therapeutic intervention. By quantitatively assessing the signaling bias of different ligands, researchers can identify and develop novel compounds with tailored pharmacological profiles. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists working to unravel the complexities of GPR120 signaling and harness its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. AZ13581837 | GPR120 (FFAR4) agonist | Probechem Biochemicals [probechem.com]
- 9. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism [pubmed.ncbi.nlm.nih.gov]
- 10. GPR120 agonist 4x |CAS:1628448-77-0 Probechem Biochemicals [probechem.com]
GPR120 Activation: A Linchpin for Omega-3 Fatty Acid's Metabolic and Anti-inflammatory Benefits, But Not a Universal Mediator
A comprehensive review of experimental data reveals that the G protein-coupled receptor 120 (GPR120) is essential for many of the well-documented anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids (ω-3 FAs). However, emerging evidence indicates that GPR120-independent pathways also contribute to the therapeutic profile of these fatty acids, particularly in the context of cancer.
This guide provides a comparative analysis of the GPR120-dependent and -independent actions of ω-3 FAs, supported by quantitative data from key studies. Detailed experimental protocols and signaling pathway diagrams are included to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge.
GPR120-Dependent Effects of Omega-3 Fatty Acids
Seminal work by Oh et al. (2010) established GPR120 as a primary receptor for ω-3 FAs, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). Their research, utilizing GPR120 knockout (KO) mice and GPR120 knockdown in macrophage cell lines, demonstrated that the absence of GPR120 abrogates the beneficial effects of ω-3 FAs on inflammation and insulin (B600854) sensitivity.[1][2][3]
Anti-Inflammatory Effects
In macrophages, the activation of GPR120 by ω-3 FAs initiates a signaling cascade that potently suppresses pro-inflammatory pathways. This is achieved through the recruitment of β-arrestin 2 to the activated receptor, which then interacts with and inhibits TAK1-binding protein 1 (TAB1). This prevents the activation of TAK1, a key kinase in the signaling cascades of Toll-like receptors (TLRs) and TNF-α, ultimately leading to reduced production of inflammatory cytokines.[2][4]
Insulin-Sensitizing Effects
The anti-inflammatory action of ω-3 FAs in adipose tissue macrophages is a key mechanism for their insulin-sensitizing effects. By reducing inflammation in metabolic tissues, ω-3 FAs improve systemic insulin sensitivity. Studies in high-fat diet-fed obese mice have shown that ω-3 FA supplementation improves glucose tolerance and insulin sensitivity in wild-type mice, an effect that is completely absent in GPR120 KO mice.[1][5]
Quantitative Comparison of GPR120-Dependent Effects
The following tables summarize the quantitative data from key in vivo and in vitro experiments, highlighting the necessity of GPR120 for the metabolic and anti-inflammatory benefits of ω-3 FAs.
Table 1: In Vivo Effects of Omega-3 Fatty Acid Supplementation in High-Fat Diet-Fed Mice
| Parameter | Genotype | High-Fat Diet (HFD) | HFD + Omega-3 FAs |
| Glucose Infusion Rate (mg/kg/min) | Wild-Type | 9.8 ± 0.7 | 15.2 ± 0.9 |
| (Hyperinsulinemic-Euglycemic Clamp) | GPR120 KO | 9.5 ± 0.6 | 9.7 ± 0.8 |
| TNF-α mRNA in Adipose Tissue (Fold Change) | Wild-Type | 4.2 ± 0.5 | 1.8 ± 0.3 |
| GPR120 KO | 4.5 ± 0.6 | 4.3 ± 0.5 | |
| IL-6 mRNA in Adipose Tissue (Fold Change) | Wild-Type | 3.8 ± 0.4 | 1.5 ± 0.2 |
| GPR120 KO | 4.1 ± 0.5 | 3.9 ± 0.4 |
Data adapted from Oh et al., 2010.
Table 2: In Vitro Anti-Inflammatory Effects of DHA in Macrophages
| Cell Type | Treatment | JNK Phosphorylation (Fold Change) | IKKβ Phosphorylation (Fold Change) |
| RAW 264.7 (Control siRNA) | LPS | 5.1 ± 0.4 | 4.8 ± 0.5 |
| LPS + DHA | 1.2 ± 0.2 | 1.1 ± 0.1 | |
| RAW 264.7 (GPR120 siRNA) | LPS | 5.3 ± 0.6 | 4.9 ± 0.6 |
| LPS + DHA | 5.0 ± 0.5 | 4.7 ± 0.5 |
Data adapted from Oh et al., 2010.
GPR120-Independent Effects of Omega-3 Fatty Acids
While the role of GPR120 in metabolic regulation is well-established, evidence suggests that some of the benefits of ω-3 FAs, particularly in cancer, can occur independently of this receptor. A study by Chung et al. demonstrated that an ω-3 FA-enriched diet reduced obesity-induced mammary tumor progression in both wild-type and GPR120-deficient mice to a similar extent.[6]
In this context, ω-3 FAs were shown to act directly on tumor cells to induce apoptosis and inhibit proliferation. This suggests the existence of alternative signaling pathways for the anti-cancer effects of these fatty acids.
Quantitative Comparison of GPR120-Independent Effects
The following table summarizes the quantitative data from the study on obesity-induced tumor progression, illustrating the GPR120-independent anti-tumor effects of ω-3 FAs.
Table 3: Effect of Omega-3 Fatty Acid Diet on Mammary Tumor Burden in Obese Mice
| Genotype | High-Fat Diet (HFD) Tumor Volume (mm³) | HFD + Omega-3 FAs Tumor Volume (mm³) |
| Wild-Type | 1250 ± 150 | 750 ± 100 |
| GPR120 KO | 1300 ± 180 | 800 ± 120 |
Data adapted from Chung et al., 2015.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: GPR120-mediated anti-inflammatory signaling pathway.
Caption: Experimental workflow for studying GPR120-dependent effects.
Detailed Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp in Conscious Mice
This procedure is considered the gold standard for assessing insulin sensitivity in vivo.
-
Surgical Preparation: Mice are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Mice are allowed to recover for 5-7 days.
-
Fasting: Mice are fasted for 5-6 hours before the clamp.
-
Basal Period: A continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.
-
Clamp Period: A primed-continuous infusion of human insulin is started. A variable infusion of 20% glucose is adjusted to maintain euglycemia (blood glucose at basal levels). Blood samples are taken every 10 minutes to monitor glucose levels.
-
Steady State: Once a steady glucose infusion rate is maintained for at least 30 minutes, this rate is recorded as a measure of whole-body insulin sensitivity.
-
Tissue-Specific Glucose Uptake: A bolus of 2-[¹⁴C]deoxyglucose can be administered towards the end of the clamp to measure glucose uptake in specific tissues.
-
Data Analysis: The glucose infusion rate, hepatic glucose production, and tissue-specific glucose uptake are calculated based on the infusion rates and radioisotope measurements.
In Vitro Macrophage Inflammation Assay
This assay is used to assess the anti-inflammatory effects of compounds on macrophages.
-
Cell Culture and Transfection: RAW 264.7 macrophages are cultured under standard conditions. For knockdown experiments, cells are transfected with either control siRNA or GPR120-specific siRNA.
-
Pre-treatment: Cells are pre-treated with DHA (or vehicle control) for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or TNF-α for a defined time.
-
Cell Lysis and Protein Analysis: Cells are lysed, and protein extracts are prepared. Western blotting is performed to measure the phosphorylation status of key inflammatory signaling proteins (e.g., JNK, IKKβ).
-
Cytokine Measurement: The cell culture supernatant is collected to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The levels of phosphorylated proteins and secreted cytokines are quantified and compared between different treatment groups.
Orthotopic Mammary Tumor Model
This model is used to study the effects of treatments on breast cancer growth in a relevant microenvironment.
-
Cell Culture: Py230 mammary tumor cells are cultured in appropriate media.
-
Animal Model: Ovariectomized, immune-competent female mice are used to model postmenopausal breast cancer.
-
Dietary Intervention: Mice are fed a high-fat diet to induce obesity, with or without supplementation of ω-3 FAs.
-
Tumor Cell Implantation: Py230 cells are injected into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues can be collected for further analysis, such as histology, immunohistochemistry, and gene expression analysis.
-
Data Analysis: Tumor growth curves and final tumor volumes/weights are compared between the different diet groups.
Conclusion
The activation of GPR120 is unequivocally essential for the potent anti-inflammatory and insulin-sensitizing benefits of omega-3 fatty acids. This is strongly supported by data from GPR120 knockout and knockdown models, which consistently show a loss of these beneficial effects in the absence of the receptor. However, the finding that ω-3 FAs can inhibit tumor progression independently of GPR120 highlights the multifaceted nature of their biological activity. This suggests that while GPR120 is a critical therapeutic target for metabolic diseases, other molecular targets are involved in the anti-cancer effects of ω-3 FAs. Future research should continue to explore these GPR120-independent pathways to fully harness the therapeutic potential of omega-3 fatty acids in a wider range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-3 fatty acids reduce obesity-induced tumor progression independent of GPR120 in a mouse model of postmenopausal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Anti-Diabetic Effects of a New GPR120 Agonist In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anti-diabetic effects of a novel G protein-coupled receptor 120 (GPR120) agonist in vivo. It offers a comparative analysis of the performance of established GPR120 agonists, supported by experimental data and detailed protocols for key assays.
Introduction to GPR120 and its Therapeutic Potential
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1] Activation of GPR120 by its endogenous ligands, long-chain free fatty acids, or synthetic agonists can modulate glucose and lipid metabolism, suppress inflammation, and stimulate the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] These multifaceted actions make GPR120 agonists attractive candidates for the development of novel anti-diabetic drugs.
Comparative Analysis of GPR120 Agonists
To effectively evaluate a new GPR120 agonist, it is crucial to benchmark its performance against well-characterized compounds. This section provides a comparative summary of two widely studied GPR120 agonists: TUG-891 and GW9508. While GW9508 is a dual agonist for GPR40 and GPR120, it has been instrumental in early research.[2] TUG-891 is a more potent and selective GPR120 agonist.[3][4]
Table 1: In Vitro Potency and Selectivity of Reference GPR120 Agonists
| Compound | Target(s) | hGPR120 EC50 (nM) | mGPR120 EC50 (nM) | hGPR40 EC50 (nM) | mGPR40 EC50 (nM) | Selectivity (GPR40/GPR120) |
| TUG-891 | GPR120 | ~30-50 | ~30-50 | >10,000 | ~2,500 | High |
| GW9508 | GPR40/GPR120 | ~1,000 | ~1,000 | ~15-50 | ~15-50 | Low (GPR40-preferring) |
Note: EC50 values can vary between different assay formats. The data presented here are representative values from the literature.
Table 2: In Vivo Anti-Diabetic Effects of Reference GPR120 Agonists in Rodent Models
| Compound | Animal Model | Dose | Route | Key Findings |
| TUG-891 | Diet-Induced Obese (DIO) Mice | 10-100 mg/kg | Oral | Dose-dependently improved glucose tolerance; a novel analog of TUG-891 showed significant increases in insulin (B600854) levels.[5][6] |
| TUG-891 | Diet-Induced Obese (DIO) Mice | 30 mg/kg/day | i.p. | Reduced body weight and fat mass, improved glucose tolerance and insulin sensitivity. |
| GW9508 | High-Fat Diet-Induced Diabetic Mice | 0.23, 0.69, 2.3 mg/kg/day | Oral (in diet) | Dose-dependently improved insulin resistance and glucose intolerance.[7] |
| GW9508 | Wild-type Mice | 10 mg/kg | i.p. | Potentiated glucose-stimulated insulin secretion.[8] |
Key In Vivo Experimental Protocols
Rigorous and standardized in vivo assays are essential for the validation of a new anti-diabetic agent. Below are detailed protocols for commonly employed models and tests.
Animal Models
a) Diet-Induced Obesity (DIO) Mouse Model: This is the most common model for studying obesity and type 2 diabetes.
-
Strain: C57BL/6J mice are highly susceptible to diet-induced obesity.
-
Diet: Feed mice a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for 8-16 weeks.
-
Control Group: A control group should be fed a standard chow diet.
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly.
b) Streptozotocin (STZ)-Induced Diabetic Mouse Model: This model is used to induce a state of insulin deficiency, mimicking type 1 diabetes.
-
Procedure: Administer a single high dose or multiple low doses of STZ intraperitoneally. STZ is toxic to pancreatic β-cells.
-
Confirmation of Diabetes: Monitor blood glucose levels. Mice with fasting blood glucose consistently above 250 mg/dL are considered diabetic.
Efficacy Assessment
a) Oral Glucose Tolerance Test (OGTT): This test assesses the ability of the body to clear a glucose load.
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.
-
Drug Administration: Administer the test compound (New GPR120 Agonist or vehicle) via oral gavage or intraperitoneal (i.p.) injection at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a 2 g/kg glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels. A lower AUC indicates improved glucose tolerance.
b) Insulin Tolerance Test (ITT): This test measures insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose (t=0).
-
Insulin Injection: Administer human insulin (0.75-1.0 U/kg) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Calculate the rate of glucose disappearance. A faster decline in blood glucose indicates improved insulin sensitivity.
c) Biomarker Analysis:
-
HbA1c: Collect blood samples at the end of the study to measure glycated hemoglobin (HbA1c), an indicator of long-term glycemic control.
-
Plasma Insulin: Measure plasma insulin levels during the OGTT to assess the effect of the agonist on glucose-stimulated insulin secretion.
-
Lipid Profile: Analyze plasma levels of triglycerides, total cholesterol, HDL, and LDL.
Signaling Pathways and Experimental Workflow
GPR120 Signaling Pathway
Activation of GPR120 initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.
Caption: GPR120 signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a new GPR120 agonist.
Caption: In vivo validation workflow.
Conclusion
This guide provides a comprehensive overview for the in vivo validation of a novel GPR120 agonist. By employing standardized animal models and key experimental protocols, and by comparing the new compound's performance against established agonists, researchers can generate robust and reliable data to support its potential as a new anti-diabetic therapeutic. The provided diagrams for the GPR120 signaling pathway and experimental workflow offer visual aids to understand the underlying mechanisms and the logical progression of the validation process.
References
- 1. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR120 Agonists: A Comparative Analysis of GLP-1 and GIP Secretion
A detailed guide for researchers and drug development professionals on the differential effects of G-protein coupled receptor 120 (GPR120) activation on the secretion of the key incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
The G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1] Its activation by long-chain fatty acids and synthetic agonists has been shown to modulate glucose homeostasis, in part, through the regulation of incretin hormone secretion. This guide provides a comparative analysis of the effects of GPR120 agonists on the secretion of two critical incretins: GLP-1 and GIP.
Quantitative Comparison of GPR120 Agonist Effects
Direct quantitative comparisons of the effects of a single GPR120 agonist on both GLP-1 and GIP secretion under identical experimental conditions are limited in the current literature. However, by synthesizing data from various studies, we can draw a comparative picture. The available evidence suggests a more robust and direct role for GPR120 in stimulating GLP-1 secretion compared to GIP secretion.
| Incretin | GPR120 Agonist | Experimental Model | Key Findings | Reference(s) |
| GLP-1 | TUG-891 (30 µM) | STC-1 murine enteroendocrine cells | Robust, statistically significant increase in GLP-1 secretion. | [2] |
| TUG-891 (30 µM) | GLUTag murine enteroendocrine cells | Statistically significant increase in GLP-1 secretion. | [2] | |
| α-Linolenic acid (ALA) | In vivo (rat) | Increased plasma GLP-1 levels. | [3] | |
| AZ13581837 | In vivo (mice) | Significant increase in total GLP-1 levels following oral administration.[4] | [4] | |
| DFL23916 (dual GPR120/GPR40 agonist) | Human and murine enteroendocrine cells | More effective in inducing GLP-1 secretion compared to ALA and TUG-891.[5] | [5] | |
| GIP | Linoleic acid | Primary murine K-cells | Moderate but significant increase in GIP secretion. | [6] |
| Lard oil | In vivo (GPR120 knockout mice) | GIP secretion induced by lard oil was significantly reduced to 25% of that in wild-type mice.[7] | [7] |
GPR120 Signaling Pathways in Incretin Secretion
Activation of GPR120 by agonists is known to initiate downstream signaling cascades that lead to the secretion of incretin hormones. The primary pathway involves the coupling of GPR120 to the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key trigger for the exocytosis of hormone-containing granules. Some studies also suggest the involvement of Gαs and β-arrestin pathways in GPR120-mediated signaling.[4][8]
Caption: GPR120 signaling pathway for incretin secretion.
Experimental Protocols
In Vitro GLP-1 Secretion Assay using STC-1 Cells
This protocol is adapted from methodologies used in studies investigating GLP-1 secretion from the murine enteroendocrine cell line STC-1.
1. Cell Culture and Seeding:
-
Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
2. Starvation and Pre-incubation:
-
On the day of the experiment, wash the cells twice with a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer (KRB) or Hank's Balanced Salt Solution (HBSS)) to remove any residual serum.
-
Pre-incubate the cells in the same buffer for 1-2 hours at 37°C to establish a basal secretion level.
3. Stimulation:
-
Aspirate the pre-incubation buffer and add fresh buffer containing the GPR120 agonist (e.g., TUG-891) at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
4. Sample Collection and Processing:
-
Collect the supernatant from each well.
-
To prevent GLP-1 degradation, add a dipeptidyl peptidase-IV (DPP-IV) inhibitor to the collected supernatant.
-
Centrifuge the samples to remove any cellular debris.
5. GLP-1 Measurement:
-
Quantify the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
In Vitro GIP Secretion Assay using Primary Murine Intestinal Cells
This protocol is based on methods for measuring GIP secretion from primary cultures of murine small intestinal cells.[6]
1. Primary Cell Isolation and Culture:
-
Isolate crypts from the small intestine of mice using an established protocol involving EDTA chelation.
-
Plate the isolated crypts on collagen-coated plates in a suitable culture medium (e.g., DMEM/F12) supplemented with growth factors to allow for the formation of a monolayer containing enteroendocrine cells.
2. Pre-incubation:
-
After 24-48 hours in culture, wash the cells with a basal buffer (e.g., KRB) and pre-incubate for 1-2 hours at 37°C.
3. Stimulation:
-
Replace the pre-incubation buffer with fresh buffer containing the GPR120 agonist (e.g., linoleic acid) or vehicle control.
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.
4. Sample Collection:
-
Collect the supernatant for GIP measurement.
5. GIP Measurement:
-
Determine the GIP concentration in the collected supernatant using a GIP-specific ELISA kit according to the manufacturer's protocol.
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and characterization of the rat free fatty acid receptor GPR120: in vivo effect of the natural ligand on GLP-1 secretion and proliferation of pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nutrient-dependent secretion of glucose-dependent insulinotropic polypeptide from primary murine K cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of fat‐induced gastric inhibitory polypeptide/glucose‐dependent insulinotropic polypeptide secretion from K cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of GPR120 Agonist 4
This document provides comprehensive guidance on the proper disposal procedures for GPR120 Agonist 4, a compound utilized by researchers and scientists in drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Understanding the Compound and Associated Hazards
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Spill Management: Have a spill control kit readily available. In case of a spill, prevent the chemical from entering drains and dispose of the collected material as hazardous waste.[2]
II. Quantitative Safety Data Summary
The following table summarizes key information for a representative GPR120 agonist (Compound A/Agonist 3). Researchers should always refer to the specific SDS provided by the manufacturer for the exact compound in use.
| Property | Value | Reference |
| CAS Number | 1599477-75-4 | [1][2] |
| Molecular Formula | C₁₉H₂₃ClF₃NO₃ | [1] |
| Molecular Weight | 405.8 g/mol | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [2] |
| First Aid: Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [2] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [2] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [2] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound, like any other laboratory chemical, must follow established hazardous waste management guidelines.[6][7][8]
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check institutional guidelines), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[8][10]
-
Do not dispose of this compound down the drain or in the regular trash.[6][10]
-
Never evaporate chemical waste as a method of disposal.[9][10]
-
-
Empty Container Disposal:
-
For containers that held the pure compound, once completely empty (no visible residue), they may be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous lab glass or plastic, in accordance with institutional policies.[9][10]
-
IV. Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.kyberlife.com [cdn.kyberlife.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. danielshealth.com [danielshealth.com]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling GPR120 Agonist 4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GPR120 Agonist 4. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While this compound, also identified as cpdA, is not classified as a hazardous substance under REACH Regulation (EC) No. 1907/2006, it is imperative to adhere to standard laboratory safety protocols.[1][2][3][4] A thorough risk assessment should be conducted for any experiment involving this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[5][6][7] | To protect eyes and face from splashes, and aerosols. | ANSI Z87.1 marked.[5] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[5] For prolonged contact or when handling stock solutions, consider double-gloving or using thicker, chemical-resistant gloves. | To prevent skin contact with the chemical. | Refer to glove manufacturer's compatibility charts for specific chemical resistance information.[8] |
| Body Protection | A standard laboratory coat is required.[5][6] | To protect skin and personal clothing from contamination. | --- |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[6] | To protect feet from spills and falling objects. | --- |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, work in a fume hood and use a respirator as determined by your institution's safety officer.[6] | To prevent inhalation of airborne particles or aerosols. | NIOSH-approved. |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound, from preparation to use in experiments.
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Verify that an eyewash station and safety shower are readily accessible.
-
When handling the solid compound or preparing stock solutions, work in a chemical fume hood to minimize inhalation exposure.
2. Weighing the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Use an analytical balance within a fume hood or a balance enclosure.
-
Handle the compound gently to avoid creating dust.
-
Use a spatula to transfer the desired amount of the solid to a tared weigh boat or directly into a vial.
3. Solution Preparation:
-
Select a compatible solvent. This compound is soluble in DMF, DMSO, and ethanol.[9]
-
Slowly add the solvent to the vial containing the weighed compound.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
4. Use in Experiments:
-
When performing dilutions or adding the compound to your experimental system, continue to wear all required PPE.
-
Work in a manner that minimizes the generation of aerosols.
III. Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste: Dispose of contaminated materials such as gloves, weigh boats, and paper towels in a designated solid chemical waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a properly labeled liquid chemical waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty vials that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. After rinsing, the vials can be disposed of as regular laboratory glassware.
-
Follow all local and institutional regulations for hazardous waste disposal.
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com [westlab.com]
- 8. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 9. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
